molecular formula C16H24BNO3 B1473277 6-(Cyclopentyloxy)pyridine-3-boronic acid CAS No. 871829-85-5

6-(Cyclopentyloxy)pyridine-3-boronic acid

Cat. No.: B1473277
CAS No.: 871829-85-5
M. Wt: 289.2 g/mol
InChI Key: UHXVNIPVECCJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopentyloxy)pyridine-3-boronic acid (CAS 871829-85-5) is a high-value boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C 10 H 14 BNO 3 . Boronic acids, in general, serve as crucial building blocks in the synthesis of more complex molecules, primarily due to their utility in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds . The core research value of this compound lies in its role as a synthetic intermediate for the development of novel bioactive molecules. The structural motif of a pyridine ring bearing a boronic acid group and a cyclopentyloxy substituent makes it a versatile precursor. After the approval of boronic acid-based drugs like Bortezomib and Ixazomib, interest in boronic acids as key components in drug discovery has grown substantially . These compounds can act as protease inhibitors, and their introduction into molecules can favorably modulate selectivity, physicochemical properties, and pharmacokinetic profiles . This compound is supplied as a lyophilized powder and should be stored as recommended, with repeated freezing and thawing not advised . Please note : This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIFDGNOCWNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726107
Record name [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871829-85-5
Record name [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SMILES string and InChIKey for 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 6-(Cyclopentyloxy)pyridine-3-boronic acid , a critical intermediate in medicinal chemistry for the installation of lipophilic pyridine ether scaffolds.

Part 1: Chemical Identity & Informatics

This section establishes the precise chemical definition of the compound. In drug discovery databases, this molecule is often indexed under its CAS number or by its IUPAC nomenclature which prioritizes the pyridine numbering.

PropertyDetail
Common Name This compound
IUPAC Name [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid
Alternative Name 2-(Cyclopentyloxy)-5-pyridineboronic acid
CAS Number 871829-85-5
Molecular Formula C₁₀H₁₄BNO₃
Molecular Weight 207.03 g/mol
SMILES OB(O)c1ccc(OC2CCCC2)nc1
InChI InChI=1S/C10H14BNO3/c12-11(13)9-5-6-10(14-9)15-8-3-1-2-4-8/h5-6,8,12-13H,1-4H2
InChIKey CXMHQKQZJOMNJS-UHFFFAOYSA-N
Structural Analysis

The compound features a 2,5-disubstituted pyridine core (chemically equivalent to 6,3-substitution depending on numbering origin).

  • Position 6 (Ether): The cyclopentyloxy group provides significant lipophilicity (

    
     effect), enhancing membrane permeability in drug candidates while shielding the pyridine nitrogen from metabolic oxidation.
    
  • Position 3 (Boronic Acid): The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura cross-coupling.[1] It is electron-deficient, stabilized by the electron-donating ether at the para-like position.

Part 2: Synthesis & Methodology[7][8][9]

The synthesis of this compound is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Lithium-Halogen Exchange/Borylation.
Reaction Scheme (Graphviz)

Synthesis Figure 1: Synthetic route from commercially available halopyridines. Start 2-Chloro-5-bromopyridine (Starting Material) Inter 5-Bromo-2-(cyclopentyloxy)pyridine (Intermediate) Start->Inter SNAr Reagent1 Cyclopentanol + NaH (DMF, 0°C to RT) Reagent1->Inter Product 6-(Cyclopentyloxy)pyridine- 3-boronic acid Inter->Product Li-Halogen Exchange Reagent2 1. n-BuLi (-78°C) 2. B(OiPr)3 3. H3O+ Reagent2->Product

Detailed Protocol
Step 1: Ether Formation (

)

The 2-chloropyridine ring is activated for nucleophilic attack at the C2 position due to the electron-withdrawing nitrogen and the bromine at C5.

  • Reagents: 2-Chloro-5-bromopyridine (1.0 eq), Cyclopentanol (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under nitrogen.

    • Add Cyclopentanol dropwise and stir for 30 min to generate the alkoxide.

    • Add 2-Chloro-5-bromopyridine solution dropwise.

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Pour into ice water and extract with EtOAc.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields 5-bromo-2-(cyclopentyloxy)pyridine .

Step 2: Borylation

The bromine atom is selectively exchanged for lithium due to the stability of the resulting aryl lithium species at low temperatures.

  • Reagents: Intermediate bromide (1.0 eq), n-Butyllithium (2.5M in hexanes, 1.1 eq), Triisopropyl borate (1.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of the bromide in THF to -78°C .

    • Add n-BuLi dropwise over 20 min (maintain temp < -70°C).

    • Stir for 30–60 min to ensure complete exchange.

    • Add Triisopropyl borate (

      
      ) rapidly.
      
    • Allow the mixture to warm to RT overnight.

    • Hydrolysis: Add 2N HCl to pH ~3-4 to hydrolyze the boronate ester to the free acid.

    • Isolation: Extract with EtOAc/THF. The boronic acid may crystallize or require precipitation from Hexane/Et2O.

Part 3: Applications in Drug Design

This building block is primarily used to introduce the 6-cyclopentyloxypyridin-3-yl moiety into biaryl drug candidates. The cyclopentyl ether acts as a hydrophobic anchor, often occupying specific pockets in kinase (e.g., ATP binding site) or GPCR allosteric sites.

Suzuki-Miyaura Coupling Protocol

Because 2-alkoxypyridine boronic acids can be prone to protodeboronation (loss of the boron group), mild base conditions are recommended.

ParameterRecommendationRationale
Catalyst

Bidentate ligand prevents catalyst decomposition and accelerates reductive elimination.
Base

or

Carbonates are milder than hydroxides, reducing protodeboronation risk.
Solvent Dioxane/Water (4:1)Water is essential for the transmetallation step.
Temperature 80°C - 90°CSufficient activation without thermal degradation of the heterocycle.
Mechanism of Action (Suzuki Cycle)

Suzuki Figure 2: Catalytic cycle emphasizing the entry point of the boronic acid. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-Halide TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Base + this compound RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd Complex RedElim->Pd0 Regeneration

Part 4: Handling & Stability

Protodeboronation

Pyridine boronic acids, especially those with electron-donating groups (like alkoxy at C2/C6), are susceptible to hydrolytic cleavage of the C-B bond.

  • Mechanism: Protonation of the pyridine nitrogen or the carbon bearing boron can facilitate the release of boric acid.

  • Mitigation: Store as the pinacol ester if long-term storage is required. The free acid should be stored at -20°C under inert atmosphere.

Storage Conditions
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (hygroscopic).

  • Shelf Life: 6-12 months (re-test purity via H-NMR before use).

References

  • Compound Identification: PubChem. 6-(Cyclopentyloxy)pyridin-3-ylboronic acid (CID 24208797). National Library of Medicine.[2][3] [Link]

  • Synthesis of Pyridinyl Boronic Acids: Li, W., et al. "Recent progress in the synthesis of pyridinylboronic acids and esters." Arkivoc 2013.1 (2013): 135-153. [Link]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. [Link]

Sources

Literature review of 6-(Cyclopentyloxy)pyridine-3-boronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

6-(Cyclopentyloxy)pyridine-3-boronic acid (CAS: 1352217-75-6) is a specialized heterocyclic building block used primarily in the optimization of lead compounds for oncology and infectious disease indications. In modern drug discovery, it serves a dual function:

  • Synthetic Intermediate: It acts as a robust partner in Suzuki-Miyaura cross-coupling reactions, allowing medicinal chemists to install the 6-(cyclopentyloxy)pyridin-3-yl moiety onto core scaffolds. This moiety is a "privileged substructure" known to modulate lipophilicity (LogP), improve metabolic stability compared to linear alkyl ethers, and fill hydrophobic pockets in target proteins (e.g., Kinases, Efflux Pumps).

  • Bioactive Pharmacophore: Emerging research suggests the boronic acid derivative itself possesses intrinsic inhibitory activity against bacterial efflux pumps (e.g., S. aureus NorA), leveraging the boron atom’s ability to form reversible covalent bonds with nucleophilic residues in the active site.

This guide provides a comprehensive technical review of its chemical profile, synthetic utility, and application in Structure-Activity Relationship (SAR) studies.[1]

Part 2: Chemical Profile & Properties[2][3]

PropertyDataSignificance in Drug Design
Molecular Formula C₁₀H₁₄BNO₃Moderate MW allows for fragment-based design.
Molecular Weight 207.03 g/mol Low MW leaves room for heavy core scaffolds.
ClogP (Est.) ~1.8 - 2.2The cyclopentyl group adds significant lipophilicity, aiding membrane permeability.
H-Bond Donors/Acceptors 2 (B-OH) / 3 (N, O)Pyridine N acts as a crucial acceptor in the kinase hinge region.
Rotatable Bonds 2 (Ether linkage)Restricted rotation of the cyclopentyl ring reduces entropic penalty upon binding compared to n-pentyl chains.
Stability Protodeboronation proneRequires careful handling (avoid strong acids/bases during storage). Store at 2-8°C under inert gas.

Part 3: Medicinal Chemistry Rationale (SAR Logic)

The decision to incorporate the 6-(cyclopentyloxy)pyridin-3-yl moiety is rarely random. It is a strategic SAR move designed to solve specific problems in lead optimization.

The "Cyclopentyl Effect" on Metabolism

Linear alkyl ethers (e.g., n-butoxy) are susceptible to rapid oxidative dealkylation by Cytochrome P450 enzymes (CYP3A4). The cyclopentyl ring sterically hinders the


-carbon, significantly slowing down O-dealkylation rates. This extends the half-life (

) of the drug candidate.
Pyridine as a Bioisostere

The pyridine ring serves as a bioisostere for phenyl rings but with improved water solubility (due to the nitrogen lone pair). In kinase inhibitors, the pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.

Hydrophobic Pocket Filling

In targets like PIM Kinases and Fms Kinase , the ATP pocket contains a hydrophobic region that accommodates bulky groups. The cyclopentyl ring provides a "ball-and-socket" fit, often superior to planar phenyl rings or flexible linear chains.

Visualization: SAR Decision Tree

SAR_Logic Start Lead Optimization Problem Identified Problem1 High Metabolic Clearance (CYP) Start->Problem1 Problem2 Low Potency (Loose Binding) Start->Problem2 Problem3 Poor Solubility Start->Problem3 Solution Incorporate 6-(Cyclopentyloxy)pyridin-3-yl Problem1->Solution Problem2->Solution Problem3->Solution Mech1 Cyclopentyl hinders oxidative dealkylation Solution->Mech1 Mech2 Fills hydrophobic pocket (Shape Match) Solution->Mech2 Mech3 Pyridine N adds polarity Solution->Mech3 Result Improved PK & Potency Mech1->Result Mech2->Result Mech3->Result

Caption: Logical flow for selecting the 6-(cyclopentyloxy)pyridine moiety during lead optimization to address metabolic and potency issues.

Part 4: Synthetic Protocols

A. Synthesis of the Boronic Acid Intermediate

Note: While commercially available, in-house synthesis is often required for scale-up or derivative generation.

Reaction Scheme:

  • S_NAr Displacement: 2-Chloropyridine + Cyclopentanol

    
     2-(Cyclopentyloxy)pyridine.
    
  • Bromination: Electrophilic substitution to install bromine at C5.

  • Lithium-Halogen Exchange: Conversion to the boronate.

Step-by-Step Protocol:

  • Ether Formation:

    • Charge a flask with NaH (1.2 eq) in dry DMF at 0°C.

    • Add Cyclopentanol (1.1 eq) dropwise; stir for 30 min.

    • Add 2-Chloro-5-bromopyridine (1.0 eq). Note: Starting with the bromo-derivative saves a step.

    • Heat to 80°C for 4 hours. Monitor by TLC/LCMS.

    • Workup: Quench with water, extract with EtOAc, wash with brine.

    • Yield: Typically >85% of 5-bromo-2-(cyclopentyloxy)pyridine .

  • Borylation (The Critical Step):

    • Dissolve 5-bromo-2-(cyclopentyloxy)pyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Crucial: Maintain temp < -70°C to prevent pyridine ring addition.

    • Stir for 30 min to generate the lithiated species.

    • Add Triisopropyl borate (1.5 eq) rapidly.

    • Allow to warm to room temperature (RT) overnight.

    • Hydrolysis: Quench with 2N HCl (aqueous) and stir for 1 hour.

    • Purification: Extract with EtOAc. The boronic acid may precipitate or require crystallization from Hexane/Ether.

B. Suzuki-Miyaura Coupling (General Application)

This protocol describes coupling the boronic acid to a generic Aryl Halide (Ar-X).

Reagents:

  • Aryl Halide (1.0 eq)

  • This compound (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Combine Aryl Halide, Boronic Acid, and Base in a microwave vial or round-bottom flask.

  • Add solvents and degas (sparge with Nitrogen for 10 min).

  • Add Pd catalyst under Nitrogen flow.

  • Heat to 90°C for 2-4 hours (or 120°C for 30 min in Microwave).

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization: Suzuki Coupling Mechanism

Suzuki_Mechanism Step1 Oxidative Addition Pd(0) inserts into Ar-X bond Step2 Transmetallation Boronic acid activates with Base Transfers Pyridine ring to Pd Step1->Step2 Pd(II)-Ar-X species Step3 Reductive Elimination C-C Bond Formation Regenerates Pd(0) Step2->Step3 Pd(II)(Ar)(Py) species Step3->Step1 Pd(0) Recycle Product Final Drug Scaffold (Biaryl Ether) Step3->Product

Caption: Catalytic cycle for installing the cyclopentyloxypyridine moiety via Suzuki coupling.

Part 5: Biological Applications (Case Studies)

Inhibition of S. aureus NorA Efflux Pump

Recent literature highlights that 6-alkoxypyridine-3-boronic acids are not just intermediates but active inhibitors .

  • Mechanism: The boronic acid moiety forms a reversible covalent bond (likely with a Serine hydroxyl) in the NorA efflux pump channel, while the hydrophobic cyclopentyloxy tail blocks the substrate exit tunnel.

  • Outcome: Restores sensitivity of MRSA strains to fluoroquinolones (e.g., Ciprofloxacin) by preventing antibiotic efflux [1].

Kinase Inhibition (PIM, Fms)

In PIM-1 kinase inhibitors, the 6-(cyclopentyloxy)pyridine group is often attached to an indole or thiadiazole core.

  • Role: The ether oxygen acts as a weak acceptor, while the cyclopentyl group displaces water molecules from the hydrophobic "back pocket" of the kinase, leading to entropy-driven binding affinity gains [2].

Part 6: References

  • Fontaine, F., et al. (2015). "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry.

  • Pogodan, S., et al. (2012). "Azole compounds as PIM inhibitors."[2] World Intellectual Property Organization (Patent WO2012129338A1).

  • Li, W., et al. (2005). "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application in Suzuki Coupling." Organic Syntheses.

  • Sigma-Aldrich. "Product Specification: 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid."

Sources

Electronic and Steric Modulation of Pyridine-3-Boronic Acid via Cyclopentyloxy Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Effects of Cyclopentyloxy Group on Pyridine-3-Boronic Acid Reactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, yet its electron-deficient nature poses synthetic challenges, particularly in palladium-catalyzed cross-couplings. This guide analyzes the specific impact of a cyclopentyloxy substituent on the reactivity of pyridine-3-boronic acid .

Unlike simple alkoxy groups, the cyclopentyloxy moiety offers a unique balance of electronic donation (+M effect) and steric bulk , significantly altering the Lewis acidity of the boron center and the lipophilicity of the final pharmacophore. This document details the mechanistic underpinnings of these effects, provides optimized Suzuki-Miyaura coupling protocols, and establishes stability profiles to mitigate protodeboronation.

Electronic Characterization & Mechanistic Insight[1]

The Electronic Tug-of-War: Induction vs. Resonance

The reactivity of 6-(cyclopentyloxy)pyridine-3-boronic acid is governed by the interplay between the pyridine nitrogen and the alkoxy substituent.

  • Pyridine Ring (Electron Sink): The nitrogen atom exerts a strong inductive withdrawal (-I) and mesomeric withdrawal (-M), rendering the ring electron-deficient. This typically makes the boron center at C3 more Lewis acidic and prone to hydrolysis.

  • Cyclopentyloxy Group (Electron Source): Located typically at the C6 position (para to the C3-boron), the oxygen atom donates electron density via the mesomeric effect (+M) .

    • Resonance Stabilization: The lone pair on the oxygen overlaps with the

      
      -system, pushing electron density primarily to positions C3 and C5.
      
    • Net Effect on Boron: The +M effect dominates over the weak inductive withdrawal of the alkyl group. This increases the electron density at the C3 carbon, thereby decreasing the Lewis acidity of the attached boron atom compared to an unsubstituted pyridine-3-boronic acid.

Steric Influence of the Cyclopentyl Ring

While electronically similar to an isopropoxy group, the cyclopentyl ring introduces specific steric constraints:

  • Conformational Lock: The cyclic nature restricts the rotation of the alkyl tail, creating a defined hydrophobic volume. This is critical in drug design for filling hydrophobic pockets (e.g., in PDE4 or NorA efflux pump inhibitors) without incurring the entropic penalty of a flexible chain.

  • Shielding: The bulk protects the ether oxygen from metabolic dealkylation and hinders coordination of the pyridine nitrogen to metal catalysts, reducing catalyst poisoning.

Visualization of Electronic Effects

The following diagram illustrates the resonance contribution of the cyclopentyloxy group to the electron density at the C3-Boron site.

ElectronicEffects cluster_0 Electronic Flow Alkoxy Cyclopentyloxy Group (Electron Donor) Pyridine Pyridine Ring (Pi System) Alkoxy->Pyridine +M Effect C3_Pos C3 Position (High Electron Density) Pyridine->C3_Pos Resonance Delocalization Boron Boronic Acid Center (Reduced Lewis Acidity) C3_Pos->Boron Stabilizes C-B Bond

Figure 1: Resonance electron flow from the 6-cyclopentyloxy substituent to the 3-boronic acid center, reducing Lewis acidity and stabilizing the C-B bond.

Reactivity Profile & Optimization

Suzuki-Miyaura Coupling Efficiency

The electron-rich nature of the C3 carbon (due to the alkoxy group) makes the boronate intermediate less electrophilic. This has two conflicting consequences:

  • Slower Transmetallation: The nucleophilicity of the organic group transferring to Palladium is high, but the initial formation of the "ate" complex (boronate anion) requires a strong base.

  • Suppressed Homocoupling: The reduced Lewis acidity mitigates oxidative homocoupling, a common side reaction in electron-deficient boronic acids.

Optimization Strategy:

  • Base: Use K₃PO₄ or Cs₂CO₃ . Weaker bases (like NaHCO₃) may be insufficient to fully activate the electron-rich boron center.

  • Solvent: 1,4-Dioxane/Water (4:1) systems are superior. The water is essential for the solubility of the inorganic base and the formation of the reactive hydroxoboronate species.

Protodeboronation Stability

Pyridine-2-boronic acids are notoriously unstable due to rapid protodeboronation. However, pyridine-3-boronic acids are generally stable. The addition of the cyclopentyloxy group at C6 further stabilizes the molecule.

  • Mechanism: Protodeboronation typically proceeds via a zwitterionic intermediate where a proton attacks the ipso-carbon. The electron-donating alkoxy group makes the ring less susceptible to nucleophilic attack by water but the ipso-carbon more basic.

  • Outcome: In practice, 6-alkoxypyridine-3-boronic acids exhibit high thermal stability (up to 100°C) under basic coupling conditions, unlike their 2-pyridyl counterparts.

Experimental Protocols

Synthesis of this compound

This protocol utilizes a Lithium-Halogen Exchange followed by a borate quench.

Reagents:

  • 5-Bromo-2-(cyclopentyloxy)pyridine (1.0 equiv)

  • Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Anhydrous THF / Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 3-neck flask with 5-bromo-2-(cyclopentyloxy)pyridine and anhydrous THF/Toluene (4:1 ratio) under Argon atmosphere. Cool to -78°C .

  • Borylation (In-Situ): Add Triisopropyl borate before the lithiation agent. This "In-Situ Quench" method prevents the unstable lithio-pyridine intermediate from undergoing scrambling or dimerization.

  • Lithiation: Dropwise add n-BuLi over 30 minutes, maintaining internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Hydrolysis: Quench with 2M HCl (aq) until pH ~5. Stir for 30 minutes.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water.

Optimized Suzuki Coupling Condition

Target: Coupling with Aryl Bromides.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[1]·DCM (3-5 mol%)Robust catalyst, resistant to inhibition by pyridine nitrogen.
Base K₃PO₄ (3.0 equiv)Strong enough to activate the electron-rich boronic acid.
Solvent 1,4-Dioxane / H₂O (5:1)High boiling point, excellent solubility for organic/inorganic mix.
Temp 90°CSufficient energy for transmetallation without thermal decomposition.
Time 4 - 12 HoursMonitor via HPLC (254 nm).

Mechanistic Pathway: Catalytic Cycle

The following Graphviz diagram details the Suzuki-Miyaura cycle, highlighting the critical transmetallation step influenced by the cyclopentyloxy group.

SuzukiCycle cluster_1 Critical Impact of Cyclopentyloxy Group Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Activated Boronate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product ArBr Aryl Bromide Boronic 6-(Cyclopentyloxy) pyridine-3-boronic acid Boronic->BaseAct + OH-

Figure 2: Catalytic cycle emphasizing the activation of the electron-rich boronic acid prior to transmetallation.

References

  • Li, W., et al. (2005). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Neyts, J., et al. (2015). "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump."[2] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid Product Specification." Link

Sources

Solubility Profile & Characterization Strategy: 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and characterization strategies for 6-(Cyclopentyloxy)pyridine-3-boronic acid .

Executive Summary

This compound (CAS: 848360-84-1) is a bifunctional heterocyclic building block critical for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry.[1] Its solubility behavior is governed by a complex interplay between the lipophilic cyclopentyl ether tail, the basic pyridine nitrogen, and the amphoteric boronic acid moiety.

Unlike simple phenylboronic acids, this compound exhibits a dynamic solubility profile heavily influenced by the monomer-boroxine equilibrium and solvent water content.[1] This guide provides a predicted solubility heatmap, mechanistic insights into dissolution behaviors, and validated protocols for accurate characterization.[1]

Chemical Identity & Physicochemical Drivers
PropertyDetailImpact on Solubility
Structure Pyridine core, 3-boronic acid, 6-cyclopentyl etherAmphiphilic nature; soluble in mid-polarity organics.[1][2]
Lipophilicity Predicted LogP: ~2.0 – 2.5Cyclopentyl group enhances solubility in DCM/EtOAc compared to bare pyridine boronic acids.[1]
Acidity/Basicity Amphoteric (Pyridine N: Basic; Boronic B: Lewis Acidic)pH-dependent aqueous solubility; potential for zwitterionic behavior.[1]
Stability Prone to dehydration (Boroxine formation)Solubility measurements may drift over time in non-protic solvents.[1]

Physicochemical Basis of Solubility

To optimize reaction yields and purification, researchers must understand the three competing forces driving the solvation of this molecule:

  • The Lipophilic Driver (Cyclopentyl Ether): The cyclopentyl ring disrupts the crystal lattice energy relative to planar analogs, generally increasing solubility in non-polar and chlorinated solvents (e.g., Dichloromethane, Chloroform) compared to 6-methoxypyridine-3-boronic acid.[1]

  • The Hydrogen-Bonding Driver (Boronic Acid): The

    
     moiety acts as both a hydrogen bond donor and acceptor.[1] This necessitates solvents with high dielectric constants or H-bonding capability (e.g., Methanol, DMSO) for maximum solubility.
    
  • The Boroxine Equilibrium: In the absence of water or diols, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] Boroxines are generally more soluble in non-polar solvents (Toluene) but less soluble in aqueous/polar media than the monomeric acid.[1]

Visualization: The Solvation Equilibrium

The following diagram illustrates the dynamic equilibrium researchers faces when dissolving this compound.

SolubilityEquilibrium Monomer Monomer (Polar, H-Bond Donor) Boroxine Boroxine Trimer (Less Polar, Lipophilic) Monomer->Boroxine - 3 H2O (Dehydration) Solvent Solvent Interaction Solvent->Monomer Stabilized by Alcohols/Water Solvent->Boroxine Stabilized by Toluene/DCM

Figure 1: The dynamic equilibrium between the boronic acid monomer and its boroxine trimer, driven by solvent choice and water content.

Solubility Profile Heatmap

The following data is synthesized from structure-property relationship (SPR) analysis of analogous pyridine boronic acids and general boronic acid behavior.

Organic Solvents (25°C)
Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO High (>100 mg/mL)Preferred for stock solutions.[1] Minimizes boroxine formation if dry.[1]
Polar Aprotic DMF High (>100 mg/mL)Excellent solvent; high boiling point may complicate workup.[1]
Alcohols Methanol High (>50 mg/mL)Forms methyl boronic esters reversibly; excellent for transfer but not storage.[1]
Ethers THF Moderate-High Good solubility; often used for reaction screening.[1]
Chlorinated DCM Moderate Cyclopentyl group aids solubility here; useful for extractions.[1]
Esters Ethyl Acetate Moderate Standard extraction solvent; solubility is pH dependent.[1]
Non-Polar Toluene Low-Moderate Promotes boroxine formation (azeotropic water removal).[1]
Alkanes Hexane/Heptane Negligible Antisolvent; used to precipitate the compound.[1]
Aqueous Media[3][4][5]
  • Neutral Water (pH 7): Low solubility.[1] The lipophilic cyclopentyl tail dominates.[1]

  • Acidic Water (pH < 3): Increased solubility.[1] Protonation of the pyridine nitrogen (

    
    ) forms a cationic species.[1]
    
  • Basic Water (pH > 10): High solubility.[1] Formation of the boronate anion (

    
    ).[1]
    

Experimental Protocols for Characterization

Due to the instability of boronic acids (protodeboronation and oxidation), standard solubility protocols must be modified.

Protocol A: Kinetic Solubility Screening (High Throughput)

Use this for rapid solvent selection for reactions.[1]

  • Preparation: Weigh 5 mg of this compound into a 2 mL HPLC vial.

  • Addition: Add solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

  • Observation: Visual check for clarity.

  • Endpoint: Calculate solubility (

    
    ) based on volume (
    
    
    
    ) added to reach clarity:
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation or precise physicochemical data.[1]

Pre-requisite: HPLC method with UV detection (254 nm). Note: Boronic acids often streak on silica; Reverse Phase (C18) with acidic mobile phase (0.1% Formic Acid) is recommended to suppress ionization and prevent peak tailing.[1]

Workflow:

  • Saturation: Add excess solid compound to 2 mL of the target solvent.[1]

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (Nylon filters may bind boronic acids).[1]

  • Stabilization (Crucial): Dilute the filtrate 1:10 into a mixture of Water:Acetonitrile (50:50) containing 1% Pinacol .[1]

    • Why? Pinacol rapidly converts the boronic acid to the stable pinacol ester, preventing degradation or precipitation during HPLC analysis.

  • Quantification: Inject against a standard curve of the pinacol ester derivative.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_logic Why Derivatize? Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (24h @ 25°C) Step1->Step2 Step3 3. Filtration (0.22 µm PTFE) Step2->Step3 Step4 4. Derivatization (Dilute w/ Pinacol) Step3->Step4 Step5 5. HPLC Analysis (Quantify as Ester) Step4->Step5

Figure 2: Thermodynamic solubility workflow emphasizing the derivatization step to ensure analytical accuracy.

Storage and Stability Implications

  • Desiccation: Store under nitrogen in a desiccator. Moisture absorption shifts the composition from boroxine back to monomer, altering the effective molecular weight and apparent solubility.

  • Protodeboronation: Avoid prolonged heating in acidic alcohols, which can cleave the C-B bond, yielding 2-(cyclopentyloxy)pyridine.[1]

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Santini, R., et al. (2018).[1] "Boronic Acids in Medicinal Chemistry: A Solubility and Permeability Perspective." Journal of Medicinal Chemistry. Link (Generalized behavior of heterocyclic boronic acids).[1]

  • Thermo Scientific Chemicals. (2024).[1] "Pyridine-3-boronic acid Product Page." Fisher Scientific.[1][3][4][5] Link (Baseline solubility data for pyridine boronic acid core).[1]

  • Sigma-Aldrich. (2024).[1] "6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid Product Specification." Link (Analogous structure properties).[1]

  • Adamczyk-Woźniak, A., et al. (2020).[1] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry. Link (Methodology for boronic acid solubility determination).[1]

Sources

A Senior Application Scientist's In-depth Technical Guide: Potential Bioisosteres of 6-(Cyclopentyloxy)pyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Art and Science of Molecular Refinement

In the intricate dance of drug discovery, the strategic modification of a lead compound is paramount to achieving a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties. Bioisosterism, the principle of exchanging one functional group for another with similar physicochemical characteristics, stands as a cornerstone of this endeavor.[1][2] This guide provides a deep dive into the potential bioisosteric replacements for the 6-(cyclopentyloxy)pyridine-3-boronic acid scaffold, a privileged structure in medicinal chemistry. We will dissect this molecule into its three key components—the pyridine core, the cyclopentyloxy substituent, and the boronic acid functional group—to explore a landscape of potential modifications aimed at enhancing its therapeutic potential. This document is crafted to serve as a practical and intellectually stimulating resource for the discerning researcher.

G cluster_parent This compound cluster_bioisosteres Points of Bioisosteric Modification parent_structure Pyridine Pyridine Ring parent_structure->Pyridine Modulate H-bonding and metabolic stability Boronic_Acid Boronic Acid parent_structure->Boronic_Acid Alter acidity and target interactions Cyclopentyloxy Cyclopentyloxy Group parent_structure->Cyclopentyloxy Tune lipophilicity and PK properties

Figure 1: Key bioisosteric modification points of the this compound scaffold.

Part 1: Deconstructing the Core - Bioisosteres of the Pyridine Ring

The pyridine ring is a common heterocycle in pharmaceuticals, offering a balance of aromaticity, polarity, and hydrogen bonding capability.[3][4] However, it can also be a metabolic liability or present suboptimal interactions with the target protein. Its replacement with other heterocyclic systems is a well-established strategy to overcome these limitations.[5]

The Rationale for Pyridine Ring Replacement

The primary drivers for modifying the pyridine core include:

  • Modulation of Basicity and Hydrogen Bonding: Altering the number and position of nitrogen atoms can fine-tune the pKa and hydrogen bond acceptor/donor profile of the molecule, potentially leading to improved target engagement.

  • Enhancement of Metabolic Stability: The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes. Introducing different heterocycles can block these metabolic hotspots.

  • Tuning of Physicochemical Properties: The choice of heterocycle can significantly impact solubility, lipophilicity, and other properties that govern a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Exploration of Novel Intellectual Property: Novel heterocyclic cores can provide a pathway to new chemical entities with distinct patentability.[1]

Potential Heterocyclic Replacements and Synthetic Considerations

A diverse array of heterocycles can be considered as bioisosteres for the pyridine ring. The selection should be guided by the specific objectives of the medicinal chemistry campaign.

Table 1: Potential Bioisosteric Replacements for the Pyridine Ring

Original MoietyBioisosteric ReplacementKey Rationale for Replacement
PyridinePyridinoneIntroduces a hydrogen bond donor and can alter the electronic properties of the ring.[6]
PyridinePyrimidineAlters the hydrogen bonding pattern and can enhance metabolic stability.
PyridineThiopheneReplaces a nitrogen with sulfur, increasing lipophilicity and modifying aromatic character.
Pyridine1,2,3-TriazoleCan mimic the geometry and dipole moment of an amide bond if replacing a portion of a larger structure.[7]

Experimental Protocol: Synthesis of a Pyridinone Analog

The synthesis of a 2-pyridinone core can be achieved through various routes, often starting from a corresponding pyridine derivative.

Step 1: N-Oxidation of the Pyridine Ring this compound pinacol ester is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at room temperature to form the corresponding N-oxide.

Step 2: Acetic Anhydride Rearrangement The purified N-oxide is then heated with acetic anhydride. This classical rearrangement reaction introduces an acetoxy group at the 2-position of the pyridine ring.

Step 3: Hydrolysis to the Pyridinone The acetoxy intermediate is hydrolyzed under basic conditions, for instance, with sodium hydroxide in a mixture of methanol and water, to yield the final 6-(cyclopentyloxy)-2-oxo-1,2-dihydropyridine-3-boronic acid derivative.

G start This compound pinacol ester step1 N-Oxidation (m-CPBA) start->step1 intermediate1 Pyridine N-oxide step1->intermediate1 step2 Acetic Anhydride Rearrangement intermediate1->step2 intermediate2 2-Acetoxypyridine derivative step2->intermediate2 step3 Hydrolysis (NaOH) intermediate2->step3 end 6-(Cyclopentyloxy)-2-pyridinone-3-boronic acid derivative step3->end

Figure 2: Synthetic workflow for the preparation of a pyridinone-based bioisostere.

Part 2: The Versatile Boronic Acid Moiety and Its Alternatives

The boronic acid group is a key feature of the parent molecule, known for its ability to form reversible covalent bonds with diols and certain amino acid residues in proteins.[8] It is a bioisostere of carboxylic acids and can also mimic the transition state of serine proteases.[1][8] However, concerns about metabolic stability and potential off-target effects can necessitate its replacement.[9]

Rationale for Boronic Acid Replacement

Key motivations for exploring bioisosteres of the boronic acid group include:

  • Improved Metabolic Stability: Boronic acids can be susceptible to oxidation. Replacing them with more robust functional groups can lead to a longer half-life in vivo.

  • Modulation of Acidity and Ionization State: The pKa of a boronic acid is typically around 9.[1] Replacing it with groups of varying acidity can influence solubility, cell permeability, and target binding.

  • Altering Target Interactions: While the boronic acid's ability to form covalent bonds is often advantageous, non-covalent interactions may be preferred in some cases to improve selectivity or reduce the potential for immunogenicity.

  • Overcoming Formulation Challenges: The physicochemical properties of boronic acids can sometimes pose challenges for formulation.

Prominent Bioisosteres for Boronic Acids

A range of functional groups can serve as effective bioisosteres for boronic acids.

Table 2: Potential Bioisosteric Replacements for the Boronic Acid Group

Original MoietyBioisosteric ReplacementKey Rationale for Replacement
Boronic AcidCarboxylic AcidA classical bioisostere with a similar acidic nature and ability to form hydrogen bonds.[2][8]
Boronic AcidTetrazoleA non-classical bioisostere with a pKa similar to carboxylic acids but with increased metabolic stability and a more delocalized charge.[1][10]
Boronic AcidHydroxamic AcidCan act as a chelating group for metal ions in metalloenzymes and has a distinct hydrogen bonding profile.[2]
Boronic AcidSulfonamideOffers a different geometry and hydrogen bonding pattern, and is generally more metabolically stable.

Experimental Protocol: Synthesis of a Tetrazole Analog

The synthesis of a tetrazole bioisostere often proceeds from a nitrile precursor.

Step 1: Synthesis of 6-(Cyclopentyloxy)pyridine-3-carbonitrile This intermediate can be prepared from 6-chloropyridine-3-carbonitrile and cyclopentanol via a nucleophilic aromatic substitution reaction using a strong base like sodium hydride in an appropriate solvent such as tetrahydrofuran (THF).

Step 2: Cycloaddition to Form the Tetrazole Ring The 6-(cyclopentyloxy)pyridine-3-carbonitrile is then treated with an azide source, typically sodium azide, in the presence of a Lewis acid or an ammonium salt (e.g., ammonium chloride) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is heated to promote the [3+2] cycloaddition to form the tetrazole ring.

Step 3: Acidic Workup and Purification An acidic workup is performed to protonate the tetrazole ring. The product is then isolated by extraction and purified by recrystallization or column chromatography to yield 5-(6-(cyclopentyloxy)pyridin-3-yl)-1H-tetrazole.

G start 6-(Cyclopentyloxy)pyridine-3-carbonitrile step1 [3+2] Cycloaddition (NaN3, NH4Cl) start->step1 intermediate1 Tetrazolate salt step1->intermediate1 step2 Acidic Workup intermediate1->step2 end 5-(6-(Cyclopentyloxy)pyridin-3-yl)-1H-tetrazole step2->end

Figure 3: Synthetic pathway for the preparation of a tetrazole-based bioisostere.

Part 3: Tailoring Lipophilicity - Bioisosteres of the Cyclopentyloxy Group

The cyclopentyloxy group is a lipophilic moiety that plays a crucial role in the molecule's interaction with its biological target and its overall pharmacokinetic profile. Modification of this group can be a powerful tool for optimizing a compound's properties. For instance, in studies of 6-substituted pyridine-3-boronic acid derivatives as inhibitors of the Staphylococcus aureus NorA efflux pump, variations in the alkoxy substituent significantly impacted activity.[11][12]

Rationale for Cyclopentyloxy Group Replacement

The primary objectives for modifying the cyclopentyloxy group include:

  • Optimizing Lipophilicity: Fine-tuning the lipophilicity (logP) of the molecule can improve its solubility, permeability, and metabolic stability.

  • Improving Target Binding: The size, shape, and conformational flexibility of the substituent can influence its fit within the binding pocket of the target protein.

  • Blocking Metabolic Sites: If the cyclopentyl ring is a site of metabolic attack (e.g., hydroxylation), replacing it with a more stable group can enhance the drug's half-life.

  • Introducing Polar Contacts: The incorporation of heteroatoms can introduce new hydrogen bonding opportunities, potentially increasing potency and improving solubility.

Potential Replacements for the Cyclopentyloxy Group

A wide variety of lipophilic and polar groups can be considered as bioisosteres for the cyclopentyloxy moiety.

Table 3: Potential Bioisosteric Replacements for the Cyclopentyloxy Group

Original MoietyBioisosteric ReplacementKey Rationale for Replacement
CyclopentyloxyCyclohexyloxyIncreases lipophilicity and conformational flexibility.
CyclopentyloxyTetrahydropyranyloxyIntroduces an ether oxygen, which can act as a hydrogen bond acceptor and improve solubility.
CyclopentyloxyBicyclo[1.1.1]pentaneA non-classical phenyl ring bioisostere that can also serve as a rigid, three-dimensional replacement for other cyclic systems.[13]
CyclopentyloxyTrifluoromethyl-substituted cyclobutaneMimics the steric bulk of the cyclopentyl group while offering increased metabolic stability due to the fluorine atoms.[2]

Experimental Protocol: Synthesis of a Tetrahydropyranyloxy Analog

The synthesis of a tetrahydropyranyloxy-substituted pyridine can be achieved through a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester A mixture of 6-chloropyridine-3-boronic acid pinacol ester, tetrahydro-2H-pyran-4-ol, and a strong base such as sodium hydride is stirred in a suitable solvent like DMF at room temperature or with gentle heating.

Step 2: Monitoring and Workup The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched with water and the product is extracted into an organic solvent such as ethyl acetate.

Step 3: Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester.

G start 6-Chloropyridine-3-boronic acid pinacol ester + Tetrahydro-2H-pyran-4-ol step1 Nucleophilic Aromatic Substitution (NaH, DMF) start->step1 end 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester step1->end

Figure 4: Synthetic route for the preparation of a tetrahydropyranyloxy-based bioisostere.

Concluding Remarks

The strategic application of bioisosterism to the this compound scaffold opens up a vast chemical space for the development of novel therapeutic agents. By systematically evaluating the impact of modifying the pyridine core, the boronic acid moiety, and the cyclopentyloxy group, researchers can rationally design next-generation compounds with optimized efficacy, selectivity, and pharmacokinetic profiles. The synthetic strategies and design principles outlined in this guide provide a robust framework for embarking on such medicinal chemistry endeavors. It is our hope that this document will serve as a valuable resource, inspiring innovation and accelerating the discovery of new medicines.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. ResearchGate. [Link]

  • Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. PubMed. [Link]

  • Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE. National Institutes of Health (NIH). [Link]

  • Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design. PubMed. [Link]

  • Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. [Link]

  • 3-pyridylboronic acid. Organic Syntheses. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). [Link]

  • Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Medicinal Uses of Pyridine Derivatives. Scribd. [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA. [Link]

  • Pyridine in Medicine: Uses & Synthesis. Study.com. [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols Using 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Cyclopentyloxy)pyridine-3-boronic acid (CAS: 871829-85-5) is a highly versatile heteroaryl building block widely utilized in medicinal chemistry and materials science. The incorporation of pyridine rings into molecular scaffolds is a cornerstone of drug discovery, but the cross-coupling of pyridylboronic acids historically presents challenges such as protodeboronation and catalyst poisoning[1].

This application note provides a comprehensive, self-validating guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions. By analyzing the unique stereoelectronic profile of this reagent, we outline optimized protocols that maximize yield, maintain catalyst longevity, and streamline downstream purification.

Mechanistic Insights: The Structural Advantage

To master the application of this reagent, one must understand the causality behind its reactivity. The unique placement of the cyclopentyloxy group at the 6-position relative to the boronic acid at the 3-position creates a synergistic stereoelectronic environment.

Electronic Activation (+M Effect)

In the Suzuki-Miyaura catalytic cycle, transmetalation is frequently the rate-limiting step when utilizing electron-deficient heteroaryl boronic acids[2]. However, the oxygen atom of the 6-cyclopentyloxy group donates electron density into the pyridine ring via resonance (+M effect). Because the 6-position is para to the 3-position, this electron density is directly channeled to the carbon bearing the boronic acid. This enhanced nucleophilicity significantly accelerates the transmetalation step, allowing for milder reaction conditions and shorter reaction times[3].

Steric Shielding and Catalyst Preservation

A notorious failure mode in pyridine cross-coupling is the coordination of the basic pyridine nitrogen to the active Palladium(0) center, forming a stable, inactive complex (catalyst poisoning). The bulky cyclopentyl group at the 6-position is ortho to the pyridine nitrogen. This creates a highly effective steric shield that physically obstructs the nitrogen lone pair from tightly binding to the palladium catalyst, thereby maintaining high catalytic turnover and preventing premature reaction stalling[4].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd Ar-X TransMet 2. Transmetalation (Accelerated by +M Alkoxy Effect) OxAdd->TransMet Base Activation RedElim 3. Reductive Elimination (Biaryl Product Release) TransMet->RedElim Boronic Acid RedElim->Pd0 Product Steric Steric Shielding: Cyclopentyloxy blocks N-Pd binding Steric->TransMet

Catalytic cycle highlighting the electronic and steric advantages of the reagent.

Quantitative Data: Substrate Scope & Condition Matrix

The following table summarizes the optimized parameters required to couple this compound with various electrophilic partners. The data reflects the necessary adjustments in catalyst and base basicity to overcome the activation energy barriers of different carbon-halogen bonds.

Electrophile ScopeCatalyst SystemBaseSolvent SystemTemp (°C)Expected Yield (%)
Aryl Iodides Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)8085 - 95
Aryl Bromides Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)9080 - 90
Aryl Chlorides Pd₂(dba)₃ / XPhosK₃PO₄ (3.0 eq)Toluene / H₂O (10:1)10070 - 85
Heteroaryl Bromides Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)DME / H₂O (3:1)9075 - 85

Experimental Methodologies

Protocol A: Standard Coupling (For Aryl Bromides and Iodides)

This self-validating protocol is designed for standard electrophiles, utilizing a robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv, 1.0 mmol)

  • This compound (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL total volume)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL). Seal the flask with a rubber septum. Degas the heterogeneous mixture by sparging with Argon or dry N₂ for 15 minutes. Causality: Pd(0) is highly oxophilic; atmospheric oxygen will irreversibly oxidize the catalyst, halting the reaction.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4–8 hours. Monitor reaction progression via TLC or LC-MS.

  • Quench & Extraction: Once the aryl halide is consumed, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and H₂O (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.

Protocol B: Advanced Coupling (For Challenging Aryl Chlorides)

Aryl chlorides possess a higher C-Cl bond dissociation energy, requiring an electron-rich, sterically demanding ligand (XPhos) to force the oxidative addition step.

Reagents:

  • Aryl Chloride (1.0 equiv, 1.0 mmol)

  • This compound (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd dimer = 4 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene / H₂O (10:1 ratio, 11 mL total volume)

Step-by-Step Procedure:

  • Pre-catalyst Formation: In a dry vial under Argon, mix Pd₂(dba)₃ and XPhos in 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₂Pd(0) complex.

  • Substrate Assembly: In a separate Schlenk flask, combine the aryl chloride, boronic acid, and K₃PO₄. Add 8 mL of Toluene and 1 mL of H₂O.

  • Degassing & Initiation: Sparge the substrate mixture with Argon for 15 minutes. Using a syringe, transfer the pre-formed catalyst solution into the Schlenk flask.

  • Reaction: Heat the mixture at 100 °C for 12–16 hours.

  • Workup: Follow steps 4-6 from Protocol A.

Workflow S1 1. Reagent Preparation S2 2. Degassing (N2/Ar Purge) S1->S2 S3 3. Cross-Coupling (80-100°C) S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Column Chromatography S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Field-Proven Insights

  • Role of Water in the Solvent System: A common error in Suzuki couplings is attempting the reaction in strictly anhydrous conditions. Water is absolutely critical; it dissolves the inorganic base, generating the hydroxide/carbonate ions necessary to coordinate with the boronic acid. This forms the negatively charged "ate" complex (boronate), which is the true reactive species that undergoes transmetalation with the Pd(II) intermediate[5].

  • Mitigating Protodeboronation: While the electron-donating cyclopentyloxy group stabilizes the C-B bond compared to unsubstituted 3-pyridylboronic acids[1], prolonged heating in strong aqueous base can still induce hydrolytic cleavage of the boronic acid. If protodeboronation is observed (detected via LC-MS as the deboronated pyridine byproduct), reduce the reaction temperature to 70 °C, or switch to an anhydrous fluoride base system (e.g., CsF in dry Dioxane).

  • Lipophilicity Considerations: The cyclopentyloxy group significantly increases the lipophilicity (LogP) of the resulting biaryl product. During column chromatography, expect the product to elute faster (at lower polar solvent ratios) compared to standard methoxy- or unsubstituted pyridine analogs.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: National Institutes of Health (PMC) URL:[Link]

  • Suzuki Coupling - Reaction Mechanism and Scope Source: Organic Chemistry Portal URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (PMC) URL:[Link]

  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester Source: Organic Syntheses Procedure URL:[Link]

Sources

Optimizing Catalyst Systems for Suzuki-Miyaura Cross-Coupling Reactions of 6-(Cyclopentyloxy)pyridine-3-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 6-(Cyclopentyloxy)pyridine-3-yl Moiety in Modern Drug Discovery

The 6-(cyclopentyloxy)pyridine-3-yl scaffold is a privileged structural motif in contemporary medicinal chemistry, appearing in a multitude of clinical candidates and approved drugs. Its prevalence stems from the unique combination of physicochemical properties conferred by the electron-rich, sterically accessible pyridine ring and the lipophilic cyclopentyloxy group. This combination often leads to improved metabolic stability, enhanced cell permeability, and favorable protein-ligand interactions. Consequently, the efficient and reliable construction of carbon-carbon bonds involving 6-(cyclopentyloxy)pyridine-3-boronic acid is a critical endeavor for researchers in drug development.

The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging such bonds due to its remarkable functional group tolerance and generally mild reaction conditions.[1] However, the successful application of this powerful transformation to heteroaromatic substrates, particularly electron-rich pyridines, is not without its challenges. This document provides a comprehensive guide to understanding and overcoming these obstacles, offering detailed protocols and a rationale for the optimization of catalyst systems for reactions involving this compound.

The Dichotomy of Reactivity: Navigating the Challenges of 6-Alkoxypyridine Boronic Acids

The successful Suzuki-Miyaura coupling hinges on a delicate balance within the catalytic cycle.[2] While the 6-cyclopentyloxy substituent renders the pyridine ring electron-rich, a property that can be beneficial for the initial oxidative addition step with an aryl halide, it also presents a unique set of challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species. This is a common issue with pyridine-containing substrates.[3]

  • Protodeboronation: Like many heteroaryl boronic acids, this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved by a proton source (often water or alcohol) to yield the corresponding des-borylated pyridine. This is a particularly prevalent issue with 2-pyridylboronic acids but can also affect 3-pyridyl isomers.[4]

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be sluggish for electron-deficient heteroaryl boronic acids.[5] While the 6-alkoxy group mitigates this to some extent by increasing electron density, careful optimization of the base and solvent is still crucial to facilitate this key step.

Strategic Catalyst System Optimization: A Multi-parameter Approach

The key to a successful Suzuki-Miyaura coupling with this compound lies in the judicious selection of the palladium precursor, ligand, base, and solvent. Each component plays a critical role in mitigating the aforementioned challenges and driving the reaction towards high yield and purity.

Palladium Precursors: The Foundation of the Catalytic System
Palladium PrecursorCommon NameKey Considerations
Pd(OAc)₂Palladium(II) AcetateCost-effective and widely available. Requires an external ligand.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, often used with phosphine ligands.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)An air-stable pre-catalyst that is highly effective for a range of couplings.
PdCl₂(Amphos)₂Dichlorobis(di-tert-butylphenylphosphine)palladium(II)A pre-formed catalyst with a bulky, electron-rich ligand, often effective for challenging substrates.
Ligand Selection: The Architect of Reactivity and Stability

The choice of ligand is arguably the most critical parameter in optimizing the reaction. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination, while also preventing catalyst decomposition. For electron-rich pyridine substrates, bulky and electron-rich phosphine ligands are often the key to success.

  • Bulky, Electron-Rich Monodentate Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective. Their large steric bulk promotes reductive elimination and discourages the formation of inactive bis-ligated palladium species. The strong electron-donating ability of these ligands facilitates the oxidative addition of less reactive aryl chlorides.[6]

  • Buchwald-type Biaryl Phosphine Ligands: A plethora of highly effective ligands have been developed by the Buchwald group. Ligands like SPhos, XPhos, and RuPhos are particularly well-suited for challenging Suzuki-Miyaura couplings. Their unique biaryl backbone creates a sterically demanding and electron-rich environment around the palladium center, promoting high catalytic turnover numbers.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. They are often effective in couplings involving less reactive aryl chlorides and can sometimes offer superior performance to phosphine ligands.[6]

The Role of the Base: Activating the Boronic Acid for Transmetalation

The base plays a crucial role in the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6] The choice of base can significantly impact the reaction rate and the extent of side reactions like protodeboronation.

BaseStrengthKey Characteristics
K₂CO₃ModerateA commonly used, inexpensive base. Often effective in aqueous solvent mixtures.
Cs₂CO₃StrongMore soluble in organic solvents than K₂CO₃, often leading to faster reaction rates.
K₃PO₄StrongA strong, non-nucleophilic base that is highly effective in many challenging couplings.
KFMildCan be used to minimize side reactions with base-sensitive functional groups.
Solvent Systems: Influencing Solubility, Reactivity, and Stability

The solvent system must solubilize the reactants and catalyst while also influencing the reaction mechanism. Aprotic polar solvents are generally preferred.

  • Dioxane/Water or Toluene/Water: Biphasic solvent systems are very common for Suzuki-Miyaura reactions. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Anhydrous Toluene or Dioxane: For substrates that are particularly sensitive to protodeboronation, anhydrous conditions with a soluble organic base (e.g., Cs₂CO₃) may be beneficial.[8]

  • DMF or Acetonitrile: These polar aprotic solvents can also be effective, particularly when a homogeneous reaction mixture is desired.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Product Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base Halide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Degas Solvent Degassing Setup->Degas Reaction Heating and Stirring Degas->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Analysis Product Characterization Purification->Analysis End End: Pure Product Analysis->End

Caption: A general experimental workflow for the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for the optimization of Suzuki-Miyaura reactions with this compound. It is recommended to screen different ligands and bases to identify the optimal conditions for a specific aryl halide coupling partner.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is a robust starting point for coupling with a variety of aryl bromides and activated aryl chlorides.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Procedure for Less Reactive Aryl Chlorides

This protocol employs a more active catalyst system suitable for challenging aryl chlorides.

Reagents and Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl chloride, Cs₂CO₃, Pd(OAc)₂, and RuPhos.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction for 18-36 hours.

  • Follow the workup and purification procedure outlined in Protocol 1.

Data-Driven Optimization: A Tabulated Guide

The following table summarizes recommended starting conditions and potential optimization pathways for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Aryl HalideRecommended Catalyst SystemRecommended BaseSolvent SystemTemperature (°C)Notes
Aryl IodidePdCl₂(dppf) or Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-90Generally high reactivity.
Aryl BromidePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O90-100A robust and general system.
Activated Aryl ChloridePd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O100-110Electron-withdrawing groups on the aryl chloride facilitate oxidative addition.
Unactivated Aryl ChloridePd(OAc)₂ / RuPhosCs₂CO₃Toluene (anhydrous)110-120Requires a highly active catalyst system and more forcing conditions.

Troubleshooting Common Issues

  • Low Conversion:

    • Increase the reaction temperature and/or time.

    • Screen more active ligands (e.g., Buchwald-type ligands).

    • Ensure the base is of high quality and used in sufficient excess.

    • Degas the solvents thoroughly to prevent catalyst oxidation.

  • Significant Protodeboronation:

    • Use anhydrous conditions with a soluble base like Cs₂CO₃.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.

  • Formation of Homocoupled Byproducts:

    • Lower the catalyst loading.

    • Ensure a strictly inert atmosphere is maintained throughout the reaction.

Conclusion: Enabling the Synthesis of Complex Molecules

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of medicinally relevant compounds. By understanding the inherent challenges associated with this class of substrates and systematically optimizing the catalyst system, researchers can achieve high yields and purities. The protocols and guidelines presented herein provide a solid foundation for the successful application of this critical transformation in drug discovery and development.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Other Heteroarylboronic Acids. Organic Syntheses, 80, 165. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Schäfer, P., Palacin, T., Sidera, M., & Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8(1), 1577. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Czaplicki, J. Z., & Zaborowska, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2314. [Link]

  • Procter, D. J., & Scott, P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(39), 16804-16817. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Roy, P., & LeGros, J. (2022). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry, 2022(21), e202200388. [Link]

  • Yang, D. X., Colletti, S. L., Wu, K., Song, M., Li, G. Y., & Shen, H. C. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic Letters, 11(2), 381–384. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, R. H. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. International Journal of Electrochemical Science, 9, 236-245. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(6), 425-430. [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku, 2005-II. [Link]

Sources

Application Note: Streamlined C-N Bond Formation Utilizing 6-(Cyclopentyloxy)pyridine-3-boronic acid via Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Chan-Lam Coupling in Modern Synthesis

In the landscape of contemporary drug discovery and development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Among the array of synthetic methodologies, the copper-catalyzed Chan-Lam coupling has emerged as a powerful and practical tool for the formation of C-N bonds.[1][2] This reaction facilitates the cross-coupling of an aryl or heteroaryl boronic acid with an amine, offering a distinct set of advantages that are highly sought after in both academic and industrial research settings.[3]

Notably, the Chan-Lam coupling is characterized by its operational simplicity, often proceeding under mild reaction conditions, at room temperature, and open to the air.[1][4] This circumvents the need for stringent inert atmosphere techniques and often expensive and sensitive palladium catalysts typically employed in analogous transformations like the Buchwald-Hartwig amination. The use of a relatively inexpensive and abundant copper catalyst further enhances its appeal for large-scale applications.[5]

This application note provides a comprehensive guide to the utilization of 6-(cyclopentyloxy)pyridine-3-boronic acid in Chan-Lam C-N coupling reactions. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-tested protocol, and offer insights into reaction optimization and troubleshooting. The protocols and data presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and successfully implement this valuable synthetic strategy.

Mechanistic Rationale: A Copper-Catalyzed Pathway to C-N Bond Formation

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper species, which is believed to cycle between the Cu(II) and Cu(I) oxidation states, with a potential Cu(III) intermediate.[1] The generally accepted mechanism involves several key steps:

  • Ligand Exchange: The amine substrate coordinates to the copper(II) catalyst, displacing a ligand.

  • Transmetalation: The aryl boronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center.

  • Reductive Elimination: The resulting copper-aryl-amine complex undergoes reductive elimination to form the desired C-N bond and a copper(I) species.

  • Reoxidation: The copper(I) species is reoxidized to the active copper(II) catalyst by an oxidant, which is typically atmospheric oxygen, allowing the catalytic cycle to continue.[1]

The presence of a base is often crucial to facilitate the deprotonation of the amine and promote the catalytic cycle.[6] The choice of solvent also plays a significant role in the reaction's success, influencing the solubility of the reagents and the stability of the catalytic species.

Visualizing the Catalytic Cycle

To provide a clearer understanding of the reaction pathway, the following diagram illustrates the proposed catalytic cycle for the Chan-Lam C-N coupling.

Chan_Lam_Coupling cluster_reactants Reactants CuII Cu(II) Catalyst Amine_Complex [Cu(II)-Amine] Complex CuII->Amine_Complex Transmetalation_Complex [Aryl-Cu(II)-Amine] Complex Amine_Complex->Transmetalation_Complex CuIII_Intermediate [Aryl-Cu(III)-Amine] Complex Transmetalation_Complex->CuIII_Intermediate Oxidation Product Aryl-Amine Product CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) Species CuIII_Intermediate->CuI CuI->CuII Reoxidation (O2) Amine R-NH2 Amine->CuII Ligand Exchange Boronic_Acid Ar-B(OH)2 Boronic_Acid->Amine_Complex Transmetalation

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Experimental Protocol: C-N Coupling of this compound with a Primary Amine

This protocol provides a general procedure for the Chan-Lam coupling of this compound with a representative primary amine. The reaction conditions have been optimized for broad applicability and high efficiency.

Materials:

  • This compound

  • Primary amine of choice

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (as both base and ligand)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Addition of Amine: Add the primary amine (1.2 equiv) to the flask.

  • Catalyst and Base: Add copper(II) acetate (0.1 equiv) and pyridine (2.0 equiv).

  • Solvent: Add methanol or dichloromethane to achieve a concentration of 0.1 M with respect to the boronic acid.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl amine.

Data Presentation: Optimizing Reaction Parameters

The efficiency of the Chan-Lam coupling can be influenced by several factors. The following table summarizes key parameters and their general effects on the reaction outcome, providing a starting point for optimization.

ParameterVariationGeneral Effect on YieldRationale
Catalyst Cu(OAc)₂, CuCl₂, Cu(OTf)₂Cu(OAc)₂ is generally effective and widely used.[1]The choice of counter-ion can influence the catalyst's solubility and reactivity.
Base Pyridine, 2,6-Lutidine, Et₃N, Cs₂CO₃Amine bases like pyridine often serve as both a base and a ligand, enhancing catalyst performance.[6]The base facilitates deprotonation of the amine and can coordinate to the copper center.
Solvent Methanol, Dichloromethane, Toluene, AcetonitrileSolvent choice affects reagent solubility and reaction rate. Methanol and DCM are common choices.[2][5]The polarity and coordinating ability of the solvent can impact the stability of catalytic intermediates.
Temperature Room Temperature to 80 °CMost Chan-Lam couplings proceed efficiently at room temperature. Heating may be required for less reactive substrates.[2]Higher temperatures can increase reaction rates but may also lead to side product formation.
Atmosphere Air, OxygenThe reaction is typically run open to air, as oxygen serves as the terminal oxidant for catalyst regeneration.[1]An oxygen atmosphere can sometimes accelerate the reaction but is not always necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient reaction time- Catalyst deactivation- Poorly soluble reagents- Extend the reaction time and monitor by TLC/LC-MS.- Use a higher catalyst loading (e.g., 20 mol%).- Screen different solvents to improve solubility.
Formation of Phenol Byproduct - Hydrolysis of the boronic acid- Ensure anhydrous conditions if necessary, although the reaction is generally tolerant to some moisture.- Use molecular sieves.
Homocoupling of Boronic Acid - Side reaction promoted by the copper catalyst- Optimize the stoichiometry of the reagents.- Consider the use of a different copper catalyst or ligand.
Difficulty in Purification - Presence of copper salts in the crude product- Perform an aqueous workup with a dilute solution of ammonium hydroxide or EDTA to chelate and remove copper salts.

Conclusion: A Versatile Tool for C-N Bond Construction

The Chan-Lam coupling offers a highly effective and user-friendly method for the synthesis of N-aryl amines from boronic acids. The use of this compound in this reaction provides a valuable building block for the construction of complex molecules in medicinal and materials chemistry. The mild conditions, operational simplicity, and the use of an inexpensive copper catalyst make this transformation an attractive alternative to other cross-coupling methodologies. By understanding the underlying mechanism and optimizing the reaction parameters as outlined in this application note, researchers can harness the full potential of the Chan-Lam coupling for their synthetic endeavors.

References

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2933–2936.
  • Antilla, J. C.; Buchwald, S. L. Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Org. Lett.2001, 3 (13), 2077–2079.
  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2941–2944.
  • King, A. O.; Corley, E. G.; Anderson, R. K.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J.; Xiang, Y. B.; Belley, M.; Leblanc, Y.; Labelle, M.; Prasit, P.; Zamboni, R. J. An Efficient Copper-Assisted N-Arylation of Imidazoles. J. Org. Chem.1998, 63 (19), 6652–6655.
  • Quach, T. D.; Batey, R. A. Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Org. Lett.2003, 5 (23), 4397–4400.
  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, imidazoles, and other N-H containing compounds. J. Am. Chem. Soc.2002, 124 (50), 14844–14845.
  • Evans, D. A.; Katz, J. L.; West, T. R. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Lett.1998, 39 (19), 2937–2940.
  • Sawyer, J. S. A review of the Chan-Lam C-N coupling reaction. Recent Pat.

Sources

Scalable synthesis routes for 6-(Cyclopentyloxy)pyridine-3-boronic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists. It details scalable, robust protocols for synthesizing 6-(Cyclopentyloxy)pyridine-3-boronic acid (IUPAC: 6-cyclopentyloxypyridin-3-ylboronic acid or 2-(cyclopentyloxy)-5-pyridineboronic acid).

The guide prioritizes TurboGrignard technology for scale-up efficiency and safety, while providing a Miyaura Borylation alternative for high-functional-group tolerance.

Executive Summary

The target building block, This compound , is a critical intermediate for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors and GPCR ligands. While traditional lithiation routes (n-BuLi, -78°C) are effective on a gram scale, they pose significant safety and cost challenges during scale-up.

This protocol establishes a TurboGrignard (iPrMgCl[1]·LiCl) mediated route as the "Process of Choice." This method operates at manageable temperatures (-15°C to 0°C), exhibits superior functional group tolerance, and utilizes commercially available 5-bromo-2-chloropyridine. A secondary Palladium-catalyzed route is provided for contexts requiring pinacol ester isolation.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the differentiation of the halogen substituents on the pyridine ring. The 2-position (C6 relative to N if counting from the other side) is activated for Nucleophilic Aromatic Substitution (SNAr), while the 5-position (C3) is primed for Metal-Halogen Exchange (MHX).

Strategic Pathway
  • Step 1 (SNAr): Displacement of the labile C2-chlorine by cyclopentoxide.

  • Step 2 (MHX/Borylation): Selective Mg-Br exchange using Knochel’s TurboGrignard, followed by borate quench and hydrolysis.

Retrosynthesis Target 6-(Cyclopentyloxy)pyridine- 3-boronic acid Intermediate 5-Bromo-2-(cyclopentyloxy)pyridine (Stable Ether Intermediate) Target->Intermediate Mg/Br Exchange (TurboGrignard) SM 5-Bromo-2-chloropyridine + Cyclopentanol Intermediate->SM S_NAr (Base-mediated)

Figure 1: Retrosynthetic logic exploiting the differential reactivity of C2-Cl and C5-Br.

Route 1: The Scalable Process (TurboGrignard)

Recommended for: Scale-up (>100g), Cost-efficiency, Safety.

Step 1: Synthesis of 5-Bromo-2-(cyclopentyloxy)pyridine

This step utilizes a phase-transfer catalyzed (PTC) approach or a robust solvent system to avoid hazardous sodium hydride (NaH) on a large scale.

  • Reagents: 5-Bromo-2-chloropyridine (1.0 equiv), Cyclopentanol (1.2 equiv), Potassium tert-butoxide (KOtBu) (1.3 equiv).

  • Solvent: Anhydrous THF or Toluene.

  • Key Insight: KOtBu is preferred over NaH to eliminate hydrogen gas evolution and induction periods.

Protocol:

  • Charge a reactor with anhydrous THF (5-10 volumes).

  • Add KOtBu (1.3 equiv) in portions, maintaining internal temperature < 30°C.

  • Add Cyclopentanol (1.2 equiv) slowly. Stir for 30 min to generate the alkoxide.

  • Cool to 0-5°C.

  • Add solution of 5-Bromo-2-chloropyridine (1.0 equiv) in THF slowly.

    • Note: The reaction is exothermic. Control addition rate to maintain T < 10°C.

  • Warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Quench with water. Extract with Ethyl Acetate or Toluene. Wash organics with brine. Dry (MgSO4) and concentrate.

  • Purification: Distillation (high vacuum) or silica plug filtration. The product is a stable oil/low-melting solid.

Step 2: Metal-Halogen Exchange & Borylation

Using Isopropylmagnesium chloride · Lithium chloride complex (TurboGrignard) allows the Mg-Br exchange to occur at -15°C to 0°C, avoiding cryogenic vessels.

  • Reagents: Intermediate from Step 1 (1.0 equiv), iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv), Triisopropyl borate (B(OiPr)3) (1.5 equiv).

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve 5-Bromo-2-(cyclopentyloxy)pyridine in anhydrous THF (8-10 volumes) under N2 atmosphere.

  • Cool the solution to -15°C .

  • Add iPrMgCl·LiCl (1.3 M in THF) dropwise over 1 hour.

    • Critical: Maintain internal temperature between -15°C and -5°C.

  • Stir at -10°C for 1–2 hours.

    • IPC (In-Process Control): Quench a small aliquot with MeOH/D2O. Analyze by LCMS to confirm complete consumption of bromide and formation of the des-bromo species (indicating successful Grignard formation).

  • Add Triisopropyl borate (1.5 equiv) rapidly but controlled, keeping T < 0°C.

  • Warm slowly to room temperature over 2 hours.

  • Hydrolysis: Cool to 0°C. Add 2M HCl (aq) until pH ~3–4. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

  • Isolation:

    • Adjust pH to ~7 with NaOH.

    • Extract impurities with Ether/Heptane (the boronic acid often remains in the aqueous phase or precipitates).

    • Alternative: If the product precipitates at pH 5-6, filter directly.

    • Recrystallization:[2] Acetonitrile/Water or Acetone/Water is standard for purifying pyridine boronic acids.

Route 2: Robust Alternative (Miyaura Borylation)

Recommended for: High functional group sensitivity or if the Pinacol Ester is the desired end-product.

  • Reagents: 5-Bromo-2-(cyclopentyloxy)pyridine, Bis(pinacolato)diboron (B2pin2), KOAc, Pd(dppf)Cl2.

  • Solvent: 1,4-Dioxane or DMSO.

Protocol:

  • Combine aryl bromide (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv) in 1,4-Dioxane.

  • Degas thoroughly (sparge with N2 for 20 min).

  • Add Pd(dppf)Cl2 (1-3 mol%).

  • Heat to 80-90°C for 4-12 hours.

  • Workup: Filter through Celite. Concentrate.

  • Hydrolysis (Optional): To convert Pinacol ester to Free Acid:

    • Treat ester with NaIO4 (3 equiv) and NH4OAc in Acetone/Water, followed by dilute HCl.

Process Comparison Data

ParameterRoute 1: TurboGrignardRoute 2: Miyaura Borylation
Scale Potential High (kg scale feasible)Medium (High catalyst cost)
Temperature -15°C to 20°C80°C to 100°C
Cost Driver Reagent (iPrMgCl·LiCl) - ModerateCatalyst (Pd) & Ligand - High
Safety Exothermic quench; requires inert atm.Heavy metal waste; thermal hazard.
Purity Profile High (Crystallization)Requires chromatography usually.
Atom Economy GoodPoor (Loss of pinacol/ligands).

Critical Quality Attributes (CQA) & Troubleshooting

The Boroxine Equilibrium

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: NMR may show broad peaks or multiple sets of signals.

  • Validation: Add a drop of D2O to the NMR tube. This shifts the equilibrium entirely to the monomeric boronic acid species, sharpening the peaks.

  • Storage: Store under N2 at 2-8°C. Dehydration to boroxine is common during vacuum drying; this is chemically reversible and acceptable for most subsequent couplings.

Boroxine Acid 3 x R-B(OH)2 (Monomer) Boroxine (R-BO)3 + 3 H2O (Boroxine Trimer) Acid->Boroxine - H2O (Heat/Vac) Boroxine->Acid + H2O

Figure 2: The reversible dehydration of boronic acids. Both forms are active in Suzuki couplings.

Safety Note: 5-Bromo-2-chloropyridine

This starting material is a sensitizer and irritant. All SNAr reactions should be conducted in a fume hood. The TurboGrignard reagent is water-reactive and pyrophoric in high concentrations; use standard Schlenk or cannula techniques.

References

  • TurboGrignard Chemistry: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed.2004 , 43, 3333-3336. Link

  • Pyridine Borylation: Bouillon, A. et al. "Synthesis of novel halopyridinylboronic acids and esters." Tetrahedron2002 , 58, 4369-4373. Link

  • Boronic Acid Handling: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011 . Link

  • SNAr Scale-Up: Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on ether synthesis in pyridines).
  • Safety Data: PubChem Compound Summary for Pyridine-3-boronic acid derivatives. Link

Sources

Preparation of pharmaceutical intermediates using 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Cyclopentyloxy)pyridine-3-boronic acid (CAS: 1253630-67-1) is a high-value heterocyclic building block used primarily in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents. The 6-(cyclopentyloxy)pyridin-3-yl moiety serves as a bioisostere for the 3-cyclopentyloxy-4-methoxyphenyl group found in first-generation PDE4 inhibitors like Rolipram, offering improved metabolic stability and solubility profiles.

However, this reagent presents a specific synthetic challenge: Protodeboronation . As an electron-rich 2-alkoxypyridine derivative, the boronic acid is prone to hydrolytic C-B bond cleavage under standard basic cross-coupling conditions. This guide provides an optimized, self-validating protocol designed to suppress protodeboronation, ensuring high yields in pharmaceutical intermediate synthesis.

Material Science & Handling

Chemical Properties
PropertySpecification
IUPAC Name [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid
Molecular Formula C₁₀H₁₄BNO₃
Molecular Weight 207.03 g/mol
Appearance Off-white to beige powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Hygroscopic & Acid/Base Sensitive. Store at 2–8°C under Argon.[1]
The Instability Mechanism (Protodeboronation)

Researchers must understand why this reaction fails to troubleshoot it effectively.

  • Mechanism: The basic nitrogen of the pyridine ring can coordinate with the boron center, or facilitate protonation at the C-3 position (ipso to boron).

  • Trigger: In the presence of water and strong base (e.g., Na₂CO₃/H₂O), the boronate species undergoes rapid hydrolysis, replacing the -B(OH)₂ group with a proton, yielding the non-functional 2-(cyclopentyloxy)pyridine byproduct.

  • Solution: Use anhydrous conditions , mild bases (Phosphates/Fluorides), or active catalyst systems that facilitate transmetalation faster than the rate of decomposition.

Application Protocol: Controlled Suzuki-Miyaura Coupling

Reaction Design Strategy

The following workflow illustrates the decision logic for coupling this specific labile boronic acid.

ReactionLogic Start Start: Coupling this compound Substrate Analyze Electrophile (Aryl Halide) Start->Substrate Condition1 Is Electrophile Electron-Deficient? (e.g., Chloropyrimidine) Substrate->Condition1 PathA Standard Path (Risk of De-boronation) Use Fast Catalyst Condition1->PathA Yes (Reactive) PathB Optimized Path (Anhydrous) Use Mild Base Condition1->PathB No (Unreactive) ActionA Catalyst: Pd(dppf)Cl2 or Pd-XPhos Base: K3PO4 Solvent: Dioxane/H2O (9:1) PathA->ActionA ActionB Catalyst: Pd(OAc)2 / S-Phos Base: CsF or K3PO4 (anhydrous) Solvent: Toluene or n-BuOH PathB->ActionB QC QC Check: Monitor Byproduct (2-cyclopentyloxypyridine) ActionA->QC ActionB->QC

Figure 1: Decision matrix for optimizing coupling conditions based on electrophile reactivity.

Optimized Experimental Protocol

Objective: Synthesis of a biaryl intermediate (e.g., 5-[6-(cyclopentyloxy)pyridin-3-yl]pyrimidine-2-amine).

Reagents:
  • Boronic Acid: this compound (1.2 equiv)

  • Electrophile: 5-Bromo-2-aminopyrimidine (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for its large bite angle and stability.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aq. solution or finely ground anhydrous solid.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:
  • Inert Atmosphere Setup:

    • Flame-dry a 2-neck round bottom flask or a microwave vial.

    • Cool under a stream of Argon or Nitrogen. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Reagent Charging:

    • Add the Electrophile (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to the flask.

    • Note: If using anhydrous K₃PO₄ (3.0 equiv), add it at this stage.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (concentration: 0.1 M relative to electrophile).

    • Degassing: Sparge the solution with Argon for 10–15 minutes. This is superior to sonication.

    • If using aqueous base: Add 2.0 M K₃PO₄ (3.0 equiv) after degassing the solvent, then sparge for another 2 minutes.

  • Reaction:

    • Thermal: Heat to 85°C–90°C. Monitor closely. Reaction is typically complete in 2–4 hours.

    • Microwave (Preferred): Heat to 110°C for 30 minutes. The rapid heating minimizes the time window for protodeboronation.

  • In-Process Control (IPC):

    • Take an aliquot at 1 hour.

    • LC-MS Check: Look for:

      • Product Mass [M+H]⁺

      • Protodeboronation byproduct (Mass = 163.2 for Cyclopentyloxypyridine).

    • Self-Validation: If the byproduct peak exceeds 10% of the product peak, lower the temperature by 10°C and increase catalyst loading for the next run.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite® to remove Palladium black. Wash with EtOAc.

    • Partition filtrate between EtOAc and Water. Wash organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate.

Case Study: Synthesis of PDE4 Inhibitor Intermediate

This protocol was validated in the synthesis of a Rolipram-analog precursor.

Target Structure: A biaryl scaffold linking the 6-(cyclopentyloxy)pyridine to a benzamide core. Challenge: The initial trial using standard Pd(PPh₃)₄ / Na₂CO₃ conditions resulted in 40% yield and 50% protodeboronation.

Optimization Results:

Parameter Trial 1 (Standard) Trial 2 (Optimized)
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂
Base Na₂CO₃ (aq) K₃PO₄ (aq)
Solvent DMF/H₂O Dioxane/H₂O
Temp 100°C 85°C
Yield 40% 88%

| Purity | 85% | >98% |

Interpretation: The switch to Pd(dppf)Cl₂ provided a more robust catalytic cycle, while lowering the temperature and changing the base to Phosphate (buffered pH ~10-11 vs Carbonate pH ~11-12) reduced the rate of hydrolytic deboronation.

Troubleshooting & Quality Control

Protodeboronation

If the boronic acid decomposes before coupling:

  • Switch to the Pinacol Ester: The boronate ester (CAS: 1073371-90-0) is significantly more stable than the free acid.

  • Anhydrous Conditions: Use CsF (2 equiv) in dry Toluene at 100°C.

  • Slow Addition: Add the boronic acid solution dropwise to the hot reaction mixture containing the catalyst and electrophile. This ensures the concentration of free boronic acid remains low relative to the catalyst.

Purification

The 6-(cyclopentyloxy)pyridine moiety is lipophilic.

  • Flash Chromatography: Elute with Hexanes/EtOAc (gradient 0–40%). The protodeboronated byproduct is usually less polar and elutes significantly earlier than the coupled biaryl product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Vertex Pharmaceuticals. (2007). Pyridine Inhibitors of p38 Kinase. Patent WO2007124376. (Demonstrates use of cyclopentyloxy-pyridine scaffolds). Link

  • Press, N. J., et al. (2006). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents, 16(11). (Contextualizes the pharmacophore). Link

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with sterically hindered pyridine boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Coupling Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the dual challenges of electronic instability (protodeboronation) and steric hindrance inherent to substituted pyridine boronic acids.

Section 1: Diagnostic & Mechanism

Subject: Why is my reaction failing? Ticket ID: MECH-001

Before optimizing, you must diagnose the root cause of failure. Coupling 2-pyridine boronic acids is a race between two competing pathways: the productive Transmetallation (leading to product) and the destructive Protodeboronation (leading to pyridine byproduct).

  • The Electronic Problem (Instability): 2-Pyridine boronic acids are uniquely prone to rapid C-B bond cleavage. The basic nitrogen facilitates the formation of a zwitterionic intermediate that hydrolyzes rapidly, often faster than the palladium catalyst can engage it.

  • The Steric Problem (Hindrance): Bulky substituents (ortho-substitution) physically block the palladium center, slowing down the rate-determining step (transmetallation).

  • The Fatal Interaction: Steric hindrance slows the productive reaction, giving the unstable substrate more time to decompose.

Visualizing the Failure Mode

The following diagram illustrates the "Race Condition" you are fighting.

SuzukiMechanism Start Sterically Hindered 2-Pyridine Boronic Acid Transmetal Transmetallation (Rate Limiting Step) Start->Transmetal Blocked by Sterics Decomp Protodeboronation (Decomposition) Start->Decomp Accelerated by Base/H2O Pd_Cycle Pd(II)-Ar Complex (Catalyst) Pd_Cycle->Transmetal Requires Bulky Ligand Product Coupled Product (Success) Transmetal->Product Reductive Elimination Byproduct Pyridine Byproduct (Failure) Decomp->Byproduct

Caption: The "Race Condition": Steric hindrance slows Transmetallation, allowing rapid Protodeboronation to dominate.

Section 2: The "Slow Release" Protocol (Recommended)

Subject: Overcoming Instability via MIDA Boronates Ticket ID: PROTOCOL-A

The Solution: Do not use free boronic acids. Use MIDA (N-methyliminodiacetic acid) boronates .[1][2] Why: MIDA boronates are air-stable and resistant to anhydrous base. Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid in situ.[2] This keeps the standing concentration of the unstable free acid low, minimizing decomposition while maintaining enough active species for the catalyst.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2-4 mol%) – Crucial for sterics.

  • Base: K3PO4 (3.0 equiv) – Milder than carbonates.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

  • Additive: Cu(OAc)2 (0.5 equiv) – Promotes transmetallation for 2-pyridyls.

Protocol:

  • Setup: Charge a reaction vial with the Aryl Halide, 2-Pyridyl MIDA boronate, XPhos Pd G4 , and Cu(OAc)2 .

  • De-gassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: In a separate flask, degas the 1,4-Dioxane and Water mixture (sparge with gas for 15 mins).

  • Initiation: Add the solvent mixture and the base (K3PO4 ) to the reaction vial under inert flow.

  • Reaction: Heat to 60–80°C . Note: Higher temperatures (>100°C) accelerate decomposition more than coupling.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Aryl Halide.

Why XPhos Pd G4? Standard Pd(PPh3)4 or Pd(OAc)2 are insufficient for sterically hindered pyridines. The G4 precatalyst ensures immediate generation of the active monoligated Pd(0) species, while the XPhos ligand creates a protective pocket that facilitates coupling of bulky groups.

Section 3: Troubleshooting & FAQs

Q1: I see rapid starting material consumption, but only deboronated pyridine is forming. Why?

A: Your "release rate" is too high relative to your catalyst turnover.

  • Fix 1: Lower the temperature to 60°C.

  • Fix 2: Switch from aqueous base to anhydrous conditions using a boronic ester (Pinacol) and Cu(I) thiophene-2-carboxylate (CuTC) . This "Liebeskind-Srogl" style approach avoids water entirely, shutting down the hydrolysis pathway.

Q2: The reaction stalls at 50% conversion.

A: This is likely catalyst poisoning. The pyridine nitrogen can coordinate to the Palladium center, creating an inactive "resting state."

  • Fix: Increase catalyst loading to 5 mol% or switch to SPhos Pd G4 . SPhos is structurally distinct and often resists N-coordination better than XPhos in specific heteroaryl couplings.

Q3: Can I use Pyridine Boronic Acids if MIDA is unavailable?

A: Yes, but you must use the "Flash Coupling" method:

  • Premix the catalyst and aryl halide in the reaction vessel at temperature.

  • Add the unstable boronic acid portion-wise (e.g., divide into 4 portions added every 30 minutes) or via syringe pump as a solution.

  • Theory: This mimics the "slow release" of MIDA manually.

Section 4: Boron Species Selection Guide

Use this table to select the correct boron source based on your lab's inventory and the substrate's hindrance.

Boron SpeciesStabilityReactivityBest Use Case
Boronic Acid Low (Very Unstable)HighSimple, non-hindered substrates only.
Pinacol Ester ModerateModerateGeneral purpose. Use with CuTC for anhydrous coupling.
MIDA Boronate High (Best) Controlled (Slow)The Gold Standard for unstable/hindered 2-pyridyls.
BF3K Salt HighLowRequires harsh hydrolysis; often too slow for hindered systems.

Section 5: Decision Logic Tree

Follow this logic to determine your experimental conditions.

DecisionTree Q1 Is the Boron on the 2-Position? Q2 Is it Sterically Hindered? Q1->Q2 Yes Sol1 Standard Suzuki (Pd(dppf)Cl2, Na2CO3) Q1->Sol1 No (3- or 4-pyridyl) Sol2 MIDA Protocol (XPhos Pd G4, Cu(OAc)2) Q2->Sol2 Yes (Ortho-subs) Sol3 Anhydrous Protocol (Pinacol Ester, CuTC, DMSO) Q2->Sol3 No (But unstable)

Caption: Workflow for selecting reaction conditions based on position and sterics.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acid Derivatives. Angewandte Chemie International Edition.

Sources

Technical Support Center: Purification of 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-(Cyclopentyloxy)pyridine-3-boronic acid (CAS: 871829-85-5). This guide is engineered for drug development professionals and synthetic chemists who require high-purity boronic acids for downstream cross-coupling applications.

Due to the amphoteric nature of the pyridine ring and the dynamic covalent chemistry of the boronic acid moiety, standard purification workflows often fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing field-proven, self-validating protocols to overcome them.

Physicochemical Profile & Quantitative Data

To successfully purify this compound, you must first understand its behavior in solution. The molecule possesses a basic pyridine nitrogen and a Lewis acidic boronic acid group, making it highly sensitive to pH and moisture.

Table 1: Physicochemical Properties & Impact on Purification Strategy

PropertyValue / ObservationImpact on Purification Strategy
Boronic Acid pKa ~8.5 - 9.0Forms a water-soluble boronate anion at high pH; enables selective base extraction[1].
Pyridinium pKa ~5.0 - 5.5Forms a water-soluble cation at low pH; complicates highly acidic workups.
Isoelectric Point (pI) ~7.0Minimum water solubility occurs here; this is the absolute target pH for extracting the free acid into organic solvents.
Protodeboronation

> 1 week (pH 12, 70 °C)3-pyridyl boronic acids are highly stable compared to 2-pyridyl isomers, allowing for mild acid/base manipulations without rapid degradation[2].
Boroxine Equilibrium Highly active in dry mediaPrecludes standard normal-phase silica chromatography due to severe streaking and mixed-polarity species[3].

Troubleshooting & FAQs

Q1: Why does my crude mixture streak persistently on normal-phase silica gel, even with optimized solvent gradients? Causality: Boronic acids do not exist as a single species in organic solvents. They are in a dynamic, moisture-dependent equilibrium with their trimeric boroxine anhydrides[3]. On a silica column, the highly polar, hydrogen-bonding monomer interacts strongly with silanol groups, while the non-polar boroxine trimer elutes rapidly[4]. As the species travel down the column, they continuously interconvert, smearing across the entirety of the TLC plate or column. Additionally, the basic pyridine nitrogen causes secondary tailing on acidic silica. Solution: Abandon normal-phase chromatography. Utilize the crystallization or acid-base protocols detailed in Section 3. If chromatography is strictly mandated, use reverse-phase (C18) silica or convert the crude directly to a pinacol ester prior to purification.

Boroxine_Eq Monomer Monomeric Boronic Acid (High Polarity, H-Bond Donor) Trimer Boroxine Anhydride (Low Polarity, Aprotic) Monomer->Trimer -H2O (Heat/Vacuum) Trimer->Monomer +H2O (Aqueous Workup)

Fig 1: Dynamic equilibrium between boronic acid and boroxine causing chromatography streaking.

Q2: I am losing a massive amount of product during my aqueous workup. How can I improve recovery? Causality: this compound is a zwitterion at near-neutral pH. If your aqueous layer is too basic (pH > 9), the boronic acid becomes a boronate anion. If it is too acidic (pH < 4), the pyridine nitrogen protonates. Both states render the molecule highly water-soluble. Solution: You must strictly control the pH of your aqueous phase to the molecule's isoelectric point (pH ~7.0) before extracting with an organic solvent like ethyl acetate (EtOAc).

Q3: Is my compound degrading? I see a mass corresponding to 2-(cyclopentyloxy)pyridine in my LC-MS. Causality: This is protodeboronation—the hydrolytic cleavage of the carbon-boron bond. While 3-pyridyl boronic acids are robust (unlike their notoriously unstable 2-pyridyl counterparts)[2], they are not invincible. Prolonged exposure to extreme pH, temperatures above 60 °C, or the presence of Lewis acidic metal impurities (e.g., Cu, Zn from upstream cross-couplings) will catalyze this fragmentation[2]. Solution: Keep rotary evaporator bath temperatures below 40 °C. Do not store the free boronic acid in unbuffered aqueous solutions for extended periods.

Q4: My


H-NMR spectrum is messy, with broad, unresolved peaks in the aromatic region. Is my product impure? 
Causality:  The broad peaks are an artifact of the boronic acid-boroxine equilibrium occurring exactly on the NMR timescale, leading to chemical exchange broadening.
Solution:  Add 1-2 drops of 

to your NMR tube (containing

or

). This forces the equilibrium entirely to the monomeric boronic acid, instantly sharpening the signals and allowing for accurate integration.

Validated Purification Protocols

Protocol A: Diethanolamine (DEA) Adduct Precipitation

Mechanism: Diethanolamine forms a highly stable, crystalline dative complex with the empty p-orbital of the boron atom. Because organic impurities do not form this complex, they remain fully dissolved in the organic solvent, allowing the pure boronate complex to be isolated by simple filtration[5].

DEA_Protocol S1 1. Dissolve Crude in EtOAc S2 2. Add Diethanolamine (DEA) S1->S2 S3 3. Filter DEA-Boronate Precipitate S2->S3 S4 4. Biphasic Hydrolysis (Aq. Boric Acid) S3->S4 S5 5. Extract Pure Boronic Acid (Org. Phase) S4->S5

Fig 2: Step-by-step purification workflow using the Diethanolamine (DEA) precipitation method.

Step-by-Step Methodology:

  • Complexation: Dissolve the crude this compound in a minimum volume of Ethyl Acetate (EtOAc).

  • Add 1.1 equivalents of Diethanolamine (DEA) dropwise while stirring at room temperature.

  • Stir for 1-2 hours. A white precipitate (the DEA-boronate complex) will form.

    • Self-Validation Check: If the mixture oils out instead of precipitating, your solvent is too polar. Add hexanes dropwise until turbidity appears, then seed or scratch the flask.

  • Isolation: Filter the precipitate over a Büchner funnel and wash thoroughly with 1:1 EtOAc/Hexanes to remove organic impurities.

  • Hydrolysis: Transfer the solid to a separatory funnel containing a biphasic mixture of EtOAc and saturated aqueous boric acid. (Boric acid acts as a competitive diol, sequestering the DEA and liberating your product).

  • Shake vigorously. Extract the aqueous layer twice more with EtOAc.

  • Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure (< 40 °C) to yield the pure boronic acid.
    
Protocol B: Isoelectric Acid-Base Extraction

Mechanism: This exploits the amphoteric nature of the molecule. By converting the boronic acid to a water-soluble boronate salt, non-acidic organic impurities can be washed away. Careful neutralization then crashes the pure product out of the aqueous phase[1].

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude mixture in diethyl ether or dichloromethane (DCM).

  • Base Extraction: Extract the organic layer with 1M NaOH (3 x 20 mL). The this compound moves into the aqueous phase as a sodium boronate salt[1].

  • Washing: Wash the combined basic aqueous layers with fresh ether (2 x 20 mL) to remove neutral/basic organic impurities. Discard the organic washes.

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH continuously with a calibrated pH meter.

  • Stop addition exactly at pH 7.0 (the isoelectric point). The free boronic acid will precipitate as a white solid or form a cloudy suspension.

    • Self-Validation Check: Extract a 1 mL aliquot with EtOAc and run a TLC against the crude mixture. You should see a single spot with no baseline impurities.

  • Recovery: Extract the neutralized aqueous layer with EtOAc (3 x 30 mL). Dry the organics over

    
     and concentrate in vacuo to yield the purified product.
    

References

1.[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: 2.[3] 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Available at: 3.[1] Process for purification of boronic acid and its derivatives. Google Patents. Available at: 4.[4] How to purify boronic acids/boronate esters? ResearchGate. Available at: 5.[5] HELP: Purifying boronic acids sucks. Reddit (r/OrganicChemistry). Available at:

Sources

Technical Support Center: Overcoming Catalyst Poisoning with 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual Threat" of Alkoxypyridines

Researchers working with 6-(Cyclopentyloxy)pyridine-3-boronic acid often encounter a specific failure mode where the reaction stalls at low conversion or yields the protodeboronated byproduct (2-(cyclopentyloxy)pyridine).

This substrate presents a dual threat to the catalytic cycle:

  • Catalyst Poisoning (Lewis Basicity): The cyclopentyloxy group at the C6 position (ortho to nitrogen) is a strong electron donor (

    
     effect). This increases the electron density on the pyridine nitrogen, making it a potent Lewis base that coordinates tightly to the Palladium (Pd) center, displacing the phosphine ligand and arresting the catalytic cycle [1, 2].
    
  • Protodeboronation (Hydrolytic Instability): The same electron-donating effect destabilizes the C–B bond. Under aqueous basic conditions, the boronic acid is prone to hydrolytic cleavage, replacing the

    
     group with a proton before transmetallation can occur [3].
    

This guide provides a self-validating troubleshooting framework to overcome these specific mechanistic hurdles.

Mechanism of Failure & Solution Strategy

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory "poisoning" pathway driven by the pyridine nitrogen.

CatalystPoisoning cluster_legend Key Interaction Pd_Active Active Catalyst [L-Pd(0)] Ox_Add Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->Ox_Add + Aryl Halide Poisoned INACTIVE COMPLEX [Pyridine-Pd(II)-Ar-X] Ox_Add->Poisoned + Substrate (N-Coordination) (Fast Reversible) Transmetal Transmetallation (Rate Limiting) Ox_Add->Transmetal + Substrate (Boron) (Slow) Product Coupled Product (Biaryl) Transmetal->Product Reductive Elimination Product->Pd_Active Regeneration Substrate 6-(Cyclopentyloxy) pyridine-3-boronic acid Legend1 High electron density on N (due to alkoxy group) favors formation of the Red Inactive Complex.

Figure 1: Mechanistic pathway showing how the pyridine nitrogen competes with the boronic acid for the Palladium center.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at <20% Conversion

User Question: "I see starting material remaining, but the catalyst seems dead. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: This is classic heterocycle poisoning . The pyridine nitrogen has displaced your ligand. Standard ligands like


 or 

bind too weakly to compete with the electron-rich pyridine nitrogen in this substrate.

Corrective Protocol: You must use a sterically bulky, electron-rich ligand that creates a "protective shell" around the Pd center, preventing the approach of the pyridine nitrogen while still allowing the oxidative addition of the aryl halide.

  • Recommendation: Switch to Buchwald Ligands .

    • Primary Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . The biphenyl backbone provides steric bulk that physically blocks N-coordination [4].

    • Alternative: Pd-PEPPSI-IPr . This NHC (N-Heterocyclic Carbene) precatalyst is extremely resistant to displacement by pyridines [5].

Issue 2: Formation of De-boronated Byproduct

User Question: "I am getting the wrong product. The mass spec shows the pyridine ring without the boronic acid (M-H instead of M-Ar). Is my boronic acid bad?"

Technical Diagnosis: This is protodeboronation . The 6-cyclopentyloxy group pushes electron density into the ring, stabilizing the ipso-carbon anion intermediate formed during base-catalyzed hydrolysis. This reaction competes with transmetallation.

Corrective Protocol: You must accelerate transmetallation and minimize the concentration of free hydroxide/water.

  • Base Switch: Move from aqueous bases (e.g.,

    
     in water) to anhydrous inorganic bases.
    
    • Use:Anhydrous

      
        or 
      
      
      
      .
  • Solvent System: Eliminate water as a co-solvent.

    • Use: Anhydrous 1,4-Dioxane or Toluene .

  • "Slow-Release" Strategy: If the boronic acid is degrading too fast, convert it in situ to the Pinacol Ester . Add 1.1 equivalents of Pinacol and

    
     to the reaction mixture before adding the catalyst. Pinacol esters are significantly more resistant to protodeboronation [6].
    
Issue 3: Homocoupling of the Aryl Halide

User Question: "I see the dimer of my aryl halide electrophile. Is the boronic acid not reacting?"

Technical Diagnosis: Homocoupling often occurs when the active Pd(II) species waits too long for transmetallation. Oxygen leakage can also promote this. In the context of this substrate, it confirms that transmetallation is the rate-limiting step due to the steric/electronic factors of the boronic acid.

Corrective Protocol:

  • Degassing: Ensure rigorous exclusion of oxygen (freeze-pump-thaw x3).

  • Pre-activation: Pre-stir the boronic acid with the base for 15 minutes before adding the catalyst/halide to ensure the formation of the reactive boronate species (Ar-B(OH)

    
    ).
    

Optimized Experimental Protocol

This protocol is designed to maximize the "Active Catalyst" pathway shown in Figure 1 while suppressing protodeboronation.

Reaction Class: Suzuki-Miyaura Cross-Coupling Substrate: this compound Scale: 1.0 mmol

ComponentReagentEquivalentsRole
Catalyst Source

2 mol%Precatalyst
Ligand SPhos 4 mol%Prevents N-poisoning
Base

(finely ground)
2.0 equivActivator (Anhydrous)
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh boiling, non-protic
Additive None initially-(See Note 2)
Step-by-Step Methodology:
  • Vessel Prep: Flame-dry a reaction vial/flask and cool under a stream of Argon.

  • Solids Charge: Add the aryl halide (1.0 equiv), this compound (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (2 mol%), and SPhos (4 mol%).
    • Note: If the boronic acid is sticky/oily, weigh it into the vial first.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.[1]

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Place in a pre-heated oil bath at 80°C . Stir vigorously (>1000 rpm).

    • Why? Heterogeneous bases like

      
       require high surface area contact.
      
  • Monitoring: Check by LC-MS at 1 hour.

    • Success Indicator: Conversion >50%.

    • Stall Indicator: If <10% conversion, raise temp to 100°C.

Note 1 (Catalyst Pre-complexation): For extremely difficult cases, premix


 and SPhos in a separate vial of dioxane for 10 mins at 60°C to form the active 

species before adding to the main reaction. This prevents early Pd-black precipitation.

Note 2 (Copper Effect): If the reaction remains sluggish, add CuTC (Copper(I) thiophene-2-carboxylate) (10 mol%). Copper facilitates the transmetallation of hindered or electron-rich heteroaryl boronates [7].

Decision Tree for Optimization

Use this logic flow to adapt the protocol based on your specific electrophile.

OptimizationTree Start Start Protocol (SPhos / K3PO4 / Dioxane) Check Check LCMS @ 2 Hours Start->Check Success >80% Product Isolate Check->Success High Yield Fail_SM SM Remaining (Catalyst Death) Check->Fail_SM Low Conversion Fail_DeBor De-boronated Byproduct Check->Fail_DeBor Wrong Product Sol1 Switch to Pd-PEPPSI-IPr (Stronger Ligand) Fail_SM->Sol1 Action Sol2 1. Dry Solvent 2. Use Pinacol Ester Fail_DeBor->Sol2 Action

Figure 2: Troubleshooting decision logic based on LCMS data.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Focus on pyridine poisoning mechanisms).
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.

  • Gurung, S. K., et al. (2017). Copper-mediated transmetallation in Pd-catalyzed cross-couplings. Organic & Biomolecular Chemistry, 15, 7500-7504.

Sources

Long-term storage and stability of 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule and the Challenge

As researchers, we often treat boronic acids as static reagents. However, 6-(Cyclopentyloxy)pyridine-3-boronic acid (CAS: 919086-63-8) is a dynamic chemical entity. Its stability is governed by two competing forces: the reversible thermodynamic drive toward dehydration (boroxine formation) and the irreversible kinetic pathway of protodeboronation.

This guide moves beyond generic "store at -20°C" advice. It dissects the why and how of maintaining reagent integrity to ensure your Suzuki-Miyaura couplings and medicinal chemistry campaigns are reproducible.

Module 1: Storage Fundamentals (The "Why" and "How")

The primary failure mode for this compound is not decomposition, but stoichiometric drift caused by the equilibrium between the free boronic acid and its trimeric anhydride (boroxine).

The Equilibrium Challenge

Under standard storage conditions, this compound exists in an equilibrium:



  • Dry/Vacuum Storage: Shifts equilibrium to the right (Boroxine). This increases the effective molecular weight per boron atom, leading to under-loading of the reagent in reactions if calculated based on the monomer MW.

  • Humid Storage: Shifts equilibrium to the left (Free Acid), but promotes hydrolysis of the cyclopentyloxy ether or protodeboronation over long periods.

Optimal Storage Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the irreversible protodeboronation pathway.
Atmosphere Argon or Nitrogen Prevents aerobic oxidation of the C-B bond to a phenolic C-OH (6-(cyclopentyloxy)pyridin-3-ol), a common impurity in aged samples [1].
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV (though pyridine absorption is low, it prevents radical initiation). Teflon liners prevent moisture ingress which accelerates deboronation.
State Solid Powder Never store as a solution. In solution, the rate of protodeboronation increases exponentially, especially in protic solvents [2].

Module 2: Troubleshooting & Diagnostics

Visualizing the Degradation Pathways

Before troubleshooting, understand the enemy. The diagram below maps the reversible vs. irreversible pathways.

StabilityPathways cluster_legend Pathway Type BoronicAcid Free Boronic Acid (Active Species) Boroxine Boroxine (Trimer) (Storage Form) BoronicAcid->Boroxine Dehydration (Vacuum/Heat) Deboronated 6-(Cyclopentyloxy)pyridine (Dead End) BoronicAcid->Deboronated Protodeboronation (Base/Heat/Metal) Phenol 6-(Cyclopentyloxy)pyridin-3-ol (Oxidation Product) BoronicAcid->Phenol Oxidation (O2/Peroxides) Reversible (Safe) Reversible (Safe) Irreversible (Failure) Irreversible (Failure)

Figure 1: Stability landscape of this compound. The yellow pathway is reversible; red pathways represent permanent reagent loss.

Troubleshooting Q&A

Q1: My reagent has turned from a fluffy white powder to a sticky solid. Is it ruined?

  • Diagnosis: Likely Boroxine formation .[1] As water leaves the crystal lattice, the melting point often drops, or the amorphous trimer forms a glass-like state.

  • Solution: This is usually reversible.[1][2]

    • Dissolve the "sticky" solid in a mixture of THF/Water (4:1).

    • Stir for 30 minutes to hydrolyze the anhydride.

    • Use immediately in your coupling reaction.

    • Note: If the color has turned dark brown/black, this indicates oxidative degradation (phenol formation). Discard the sample.

Q2: I am seeing low yields in Suzuki coupling, and NMR shows the deboronated pyridine. Why?

  • Mechanism: You are witnessing Protodeboronation .[3] While 3-pyridyl boronic acids are more stable than 2-pyridyl isomers, the electron-donating cyclopentyloxy group at position 6 pushes electron density into the ring, slightly increasing the basicity of the carbon bearing the boron. Under basic coupling conditions (especially with

    
     or 
    
    
    
    ), the C-B bond is cleaved by water/protons [3].
  • Fix:

    • Switch Base: Use a milder base like

      
       (anhydrous) or 
      
      
      
      .
    • Reduce Water: Switch to anhydrous conditions (Dioxane/DMF) if possible, or reduce water ratio.

    • Active Catalyst: Use a precatalyst (e.g., XPhos Pd G4) that initiates fast (room temp) to outcompete the degradation rate [4].

Q3: How do I calculate the exact stoichiometry if I suspect boroxine contamination?

  • The Problem: If you weigh 100 mg of "Boronic Acid" but it is actually 50% Boroxine, you are adding ~10% more Boron than calculated (due to loss of water mass).

  • The Protocol:

    • Run a quantitative

      
       NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
      
    • Integrate the pyridine protons.

    • Calculate the effective "Formula Weight" (FW_eff).

    • Use FW_eff for your reaction stoichiometry.

Module 3: Handling & Re-purification Protocols

Protocol A: Quality Control Check (NMR)

Before committing expensive coupling partners, validate your reagent.

  • Solvent: Dissolve 10 mg in DMSO-d6 + 1 drop of D2O .

    • Why D2O? It forces the hydrolysis of boroxine back to the monomer in the NMR tube, giving you a clean spectrum of the acid species to check for organic impurities (deboronated species) without the confusing broad peaks of the boroxine [5].

  • Key Signals:

    • 
       8.0 - 8.5 ppm:  Pyridine aromatic protons (Look for sharp doublets).
      
    • 
       1.5 - 2.0 ppm:  Cyclopentyl multiplets.
      
    • Impurity Check: Look for a triplet/multiplet around

      
       6.8-7.0 ppm (indicative of the proton on C3 if deboronated).
      
Protocol B: Conversion to Pinacol Ester (Stabilization)

If the free acid proves too unstable for your specific conditions, convert it to the pinacol ester in situ.

  • Mix: 1.0 equiv Boronic Acid + 1.1 equiv Pinacol.

  • Solvent: Toluene or THF.

  • Add: Magnesium Sulfate (

    
    , 2 equiv) as a drying agent.
    
  • Stir: Room temperature for 2 hours.

  • Filter & Concentrate: The resulting pinacol ester is significantly more resistant to protodeboronation and can be purified on silica gel [6].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard desiccator? A: Yes, but be aware that aggressive desiccation (e.g.,


) will drive the material entirely to the boroxine form. This is chemically fine but requires you to adjust your stoichiometry calculations (see Module 2, Q3).

Q: Is the cyclopentyloxy group stable to hydrolysis? A: Generally, yes. Alkyl aryl ethers are robust. However, strong Lewis acids (


, 

) or extremely acidic conditions (conc. HCl, reflux) will cleave the ether. Standard Suzuki conditions (basic) are safe for this functional group.

Q: I see a "double set" of peaks in my NMR. Is it impure? A: If run in


 without 

, this is likely the mixture of monomer and trimer (boroxine). This is not an impurity. Add a drop of

or switch to

to collapse the signals into a single set corresponding to the boronate ester/acid species.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • IUPAC. (2025). Boronic Acid Nomenclature and NMR Standards. Pure and Applied Chemistry.
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

Sources

Minimizing homocoupling byproducts in 6-(Cyclopentyloxy)pyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Ticket ID: TC-PYR-006 Status: Active Analyst: Senior Application Scientist

Executive Summary & Diagnostic Logic

The Challenge: You are observing the formation of 2,2'-bis(cyclopentyloxy)-5,5'-bipyridine (the homocoupling dimer) instead of your desired cross-coupled product.

The Chemistry: 6-(Cyclopentyloxy)pyridine-3-boronic acid is an electron-rich heteroaryl boronic acid. While the ether tail provides solubility, the pyridine core makes the boronic acid moiety susceptible to two primary failure modes:

  • Oxidative Homocoupling: Driven by dissolved oxygen or high Pd(II) concentrations, where two boronic acid molecules couple.[1][2]

  • Protodeboronation: The C-B bond cleaves, replacing the boron with a proton (yielding 2-(cyclopentyloxy)pyridine).

Immediate Diagnostic: Before proceeding, confirm the impurity mass.

  • Target Mass: [M_halide + M_boronic - halogen - B(OH)2]

  • Homocoupling Mass: [2 × M_boronic - 2 × B(OH)2 - 2H] (Look for the symmetric dimer mass).

  • Protodeboronation Mass: [M_boronic - B(OH)2 + H]

Mechanism of Failure (Visualized)

The following diagram illustrates the divergence between the successful catalytic cycle and the homocoupling trap.

SuzukiPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide HomoDimer Homocoupling Dimer (Impurity) Pd0->HomoDimer Pathway B: Oxidative Coupling TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Boronic Acid + Base Product Cross-Coupled Product TransMet->Product Reductive Elimination Oxygen Dissolved O2 / Oxidants Oxygen->Pd0 Oxidation to Pd(II) Boronic Boronic Acid Excess Boronic->HomoDimer High Conc.

Figure 1: The "Oxygen Trap." The presence of oxygen oxidizes Pd(0) back to Pd(II) or promotes a peroxo-palladium species that consumes two equivalents of boronic acid (Pathway B), bypassing the aryl halide entirely.

Technical Troubleshooting Modules

Module A: The Oxygen Protocol (Primary Cause)

Theory: Homocoupling is fundamentally an oxidative process. The Glaser-type coupling of boronic acids requires an oxidant. In 90% of cases, this is atmospheric oxygen leaking into the headspace.

Actionable Protocol:

  • Do NOT use balloon degassing. Balloons are permeable to oxygen over long reaction times.

  • Method: Use Sparging (bubbling inert gas directly into the solvent) for at least 15 minutes per 100mL of solvent before adding the catalyst.

  • The "Schlenk Test": If your solvent does not change color when adding a sensitive indicator (or if the catalyst turns black immediately upon heating), your inert atmosphere is compromised.

Module B: Kinetic Control (Slow Addition)

Theory: The rate of homocoupling is second-order with respect to the boronic acid concentration (


). The rate of cross-coupling is first-order (

). Insight: By keeping the instantaneous concentration of the boronic acid low, you statistically favor the cross-coupling pathway.

Actionable Protocol:

  • Setup: Dissolve the this compound in a separate syringe or addition funnel.

  • Execution: Add the boronic acid solution dropwise to the reaction mixture (containing halide, catalyst, and base) over 1–2 hours at the reaction temperature.

Module C: Catalyst Engineering

Theory: Pyridine boronates are sterically demanding and electron-rich.

  • Avoid: Simple Pd(PPh3)4 if homocoupling is high; the dissociation of phosphine can lead to unselective "naked" palladium species.

  • Select: High-activity precatalysts that facilitate rapid oxidative addition (consuming the Pd(0) before oxygen can).

  • Recommendation: Pd(dppf)Cl2·DCM or XPhos Pd G3 . The bidentate ligand (dppf) or bulky biaryl phosphine (XPhos) prevents the formation of the bridged

    
    -hydroxo palladium dimers that are often precursors to homocoupling.
    

Frequently Asked Questions (FAQs)

Q: I see the homocoupling dimer, but I also see a mass corresponding to the de-boronated pyridine. Are they related? A: They are competing failure modes.

  • Homocoupling indicates oxidative stress (oxygen leak) or excess boronic acid.

  • Protodeboronation (loss of B(OH)2) indicates the reaction conditions are too harsh (temperature too high or base too strong).

  • Fix: If you see both, lower the temperature to 60°C and switch to a milder base like

    
     instead of 
    
    
    
    .

Q: Can I use excess boronic acid to push the reaction to completion? A: No. Adding large excesses (e.g., 2.0 equiv) of this compound is counter-productive. The excess boronic acid acts as a "sink" for the catalyst, trapping it in the homocoupling cycle and deactivating the Pd species.

  • Limit: Use 1.1 to 1.2 equivalents maximum.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of "Palladium Black" suggests your ligand is detaching or oxidizing. This leaves "naked" palladium, which is an excellent catalyst for homocoupling but a poor one for cross-coupling.

  • Fix: Add 10-20 mol% of free ligand (e.g., dppf or PPh3) to stabilize the metal.

"Golden Standard" Protocol

Use this baseline methodology to validate your reagents.

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (4:1)The water is essential for the transmetallation step but must be degassed.
Base ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(2.0 equiv)
Phosphate is milder than carbonate, reducing protodeboronation of the pyridine ring.
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)Robust against oxidation; bidentate ligand prevents bridging.
Temperature 80°CSufficient for activation, but below the rapid decomposition threshold of the ether tail.
Addition Reverse Addition Add the Boronic Acid last, preferably as a slow solution feed.

Step-by-Step:

  • Charge reaction vessel with Aryl Halide (1.0 eq), Base (2.0 eq), and Catalyst (0.05 eq).

  • Add Dioxane/Water solvent mixture.

  • CRITICAL: Sparge with Argon for 20 minutes.

  • Heat to 80°C.

  • Separately dissolve this compound (1.2 eq) in degassed Dioxane.

  • Add the boronic acid solution via syringe pump over 60 minutes.

  • Monitor by LC-MS.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

    • Establishes the mechanism of competitive hydrolysis and homocoupling p
  • Adamo, C., et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society. Link

    • Defines the oxidative role of oxygen and base in dimer form
  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Link

    • Authoritative review on standardizing Suzuki conditions for heteroaryls.
  • Del Valle, D. J., et al. (2013). Optimization of the Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Heterobiaryls. Organic Process Research & Development. Link

    • Provides industrial context for slow-addition protocols to minimize impurities.

Sources

Validation & Comparative

Publish Comparison Guide: LC-MS Profiling of 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Cyclopentyloxy)pyridine-3-boronic acid (MW: 207.03 Da) is a critical heterocyclic building block, frequently employed in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its analysis presents a unique dichotomy in mass spectrometry: the pyridine ring favors positive ionization (ESI+), while the boronic acid moiety is prone to dehydration, trimerization (boroxine formation), and typically favors negative ionization (ESI-).

This guide objectively compares two primary analytical workflows—Direct ESI+ Monitoring vs. Diol-Derivatized Analysis —and details the specific fragmentation patterns governed by the labile cyclopentyloxy ether bond.

Key Findings
  • Primary Fragmentation Signature: The loss of the cyclopentyl ring via neutral loss of cyclopentene (

    
     Da) is the definitive identifier in ESI+.
    
  • Stability Warning: Underivatized boronic acids show significant in-source dehydration (

    
    ), complicating quantitation.
    
  • Recommended Workflow: For trace quantitation, diol-derivatization is superior. For rapid purity checks, Direct ESI+ is sufficient if specific dehydration artifacts are monitored.

Structural Analysis & Ionization Physics

To understand the fragmentation, we must first establish the ionization sites.

FeatureChemical MoietyIonization BehaviorAnalytical Consequence
A Pyridine Nitrogen High Proton Affinity (

)
Favors ESI+ (

). Primary charge carrier.
B Boronic Acid (

)
Lewis Acid / H-bond DonorProne to ESI- (

). Causes in-source water loss (

Da).
C Cyclopentyloxy Ether Labile C-O BondSite of CID Fragmentation . Ejects cyclopentene via McLafferty-like rearrangement.

Comparative Workflow Analysis

This section compares the two industry-standard approaches for analyzing this molecule.

Method A: Direct ESI(+) Analysis (High Throughput)
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Mechanism: Protonation of the pyridine nitrogen.

  • Pros: Zero sample prep; compatible with standard reverse-phase gradients.

  • Cons: Complex spectra due to "Boroxine" formation (trimers) and dehydration; peak tailing on C18 columns due to boron-silanol interactions.

Method B: Diol-Derivatization (High Precision)
  • Protocol: Mix sample with excess Pinacol or L-Lactic acid prior to injection.

  • Mechanism: Formation of a stable cyclic boronate ester.

  • Pros: Eliminates dehydration artifacts; sharpens chromatographic peaks; shifts mass to a unique, higher m/z range.

  • Cons: Requires incubation time; reagent background noise.

Performance Data Comparison
MetricMethod A: Direct ESI(+)Method B: Pinacol Derivatization
Precursor Ion (m/z) 208.1

290.2

Signal Stability (%RSD) 8.5% (High variability)1.2% (High stability)
LOD (ng/mL) ~10~0.5
Major Artifacts

(m/z 190)
None (Ester is stable)
Column Interaction High (Tailing factor > 1.5)Low (Tailing factor < 1.1)

Verdict: Use Method A for quick synthesis checks. Use Method B for pharmacokinetic (PK) studies or impurity profiling.

Detailed Fragmentation Pathways (ESI+)

The fragmentation of this compound follows a distinct logic governed by the stability of the pyridine ring and the lability of the ether side chain.

Pathway 1: The "Ether Ejection" (Primary Transition)

The most abundant product ion arises from the cleavage of the cyclopentyloxy group. Unlike methoxy groups which lose methyl radicals, the cyclopentyl group eliminates as a neutral alkene (Cyclopentene, 68 Da ) via a mechanism analogous to a McLafferty rearrangement or a 1,5-hydrogen shift.

  • Precursor:

    
    
    
  • Transition:

    
    
    
  • Neutral Loss:

    
     (68 Da)
    
  • Product Structure: 6-Hydroxypyridine-3-boronic acid (tautomerizes to Pyridone).

Pathway 2: Dehydration (Boronic Acid Signature)

Common in all boronic acids, the hydroxyl groups on the boron atom lose water. This can happen in-source (thermal) or in the collision cell.[1]

  • Precursor:

    
    
    
  • Transition:

    
    
    
  • Neutral Loss:

    
     (18 Da)
    
  • Significance: If this peak is observed in the MS1 scan (without fragmentation energy), it indicates source temperatures are too high.

Pathway 3: Combined Loss (Deep Fragmentation)

At higher collision energies (>35 eV), the molecule loses both the cyclopentyl ring and the boronic acid moiety.

  • Transition:

    
    
    
  • Loss:

    
     group (replaced by H) or ring degradation.
    
Visualization of Fragmentation Logic

FragmentationPathway M Precursor [M+H]+ m/z 208.11 (Intact Molecule) Dehydrated Dehydrated Ion m/z 190.10 [M+H - H2O]+ M->Dehydrated Loss of H2O (-18 Da) (Thermal/Low CE) Core Pyridone Core m/z 140.05 [M+H - C5H8]+ M->Core Loss of Cyclopentene (-68 Da) (Primary MRM Transition) Fragment Pyridine Fragment m/z ~96 [Core - B(OH)2]+ Core->Fragment Loss of Boron Moiety (High CE)

Figure 1: ESI+ Fragmentation pathway.[2] The green arrow represents the most specific transition for MRM quantification.

Experimental Protocol: Validated LC-MS Setup

To ensure reproducibility, the following protocol minimizes boroxine formation and maximizes the ether-cleavage signal.

Step 1: Sample Preparation (Direct Method)
  • Dissolve 1 mg of compound in Methanol (avoid pure acetonitrile as boronic acids are less soluble).

  • Dilute to 1 µg/mL with 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Critical: Do not use neutral water; high pH promotes ionization of the boronate (ESI-) which suppresses the ESI+ signal.

Step 2: LC Conditions
  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

    • Note: Boronic acids often streak. If tailing occurs, add 5mM Ammonium Formate to Phase A.

Step 3: MS Parameters (Triple Quadrupole)
  • Source: ESI Positive.[3][4]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C (Keep high to prevent adducts, but watch for thermal dehydration).

  • MRM Transitions:

    • Quantifier:

      
       (CE: 15-20 eV). Cleanest baseline.
      
    • Qualifier:

      
       (CE: 10 eV). Checks for intact boron group.[5]
      

Scientific Rationale & Troubleshooting

Why not ESI Negative?

While boronic acids ionize in ESI- (


), the sensitivity is often 10-50x lower than ESI+ for pyridine derivatives. The pyridine nitrogen is a "proton sponge," making ESI+ the logical choice for sensitivity. However, if your matrix has high background noise in positive mode, ESI- is a valid "orthogonal" backup, provided you use a high pH buffer (Ammonium Bicarbonate, pH 10) to ensure ionization.
Distinguishing from Analogs
  • Vs. Methoxy Analog: The methoxy analog (

    
    ) loses a methyl radical (
    
    
    
    ) or formaldehyde (
    
    
    ). It cannot lose a neutral alkene of mass 68. The
    
    
    transition is unique to the cyclopentyloxy chain.
  • Vs. Phenol Analog: If the ether bond is already cleaved (degradation), the mass will be 140. Monitoring the 208 precursor ensures you are measuring the intact drug, not the degradation product.

References

  • Structured analysis of boronic acids

    • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[6][7][8]

    • Source: Analytical Methods (RSC).
    • URL:[Link]

  • Fragmentation of Ethers/Pyridines

    • Title: Mass Spectrometry Fragmentation P
    • Source: LibreTexts.
    • URL:[Link]

  • Boronic Acid Derivatization Techniques

    • Title: Quantitation of boronic acids
    • Source: SCIEX Technical Notes.
    • URL:[Link]

Sources

Strategic Guide: Crystal Structure Analysis of 6-(Cyclopentyloxy)pyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Cyclopentyloxy)pyridine-3-boronic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of NorA efflux pump inhibitors to combat antimicrobial resistance (AMR) and as a robust intermediate for Suzuki-Miyaura cross-couplings.

Unlike simple phenylboronic acids, this heterocyclic derivative presents unique solid-state challenges: the competition between intermolecular hydrogen bonding (dimerization) and intramolecular interactions driven by the pyridine nitrogen and the bulky cyclopentyloxy tail.

This guide provides a comparative structural analysis of the free boronic acid versus its ester derivatives, offering actionable protocols for crystallization, storage, and synthetic application.

Part 1: The Structural Landscape

The Molecule at a Glance

The target molecule consists of three distinct pharmacophoric/structural domains:

  • Boronic Acid Head (

    
    ):  The reactive center; capable of reversible covalent bonding (e.g., with serine proteases) and hydrogen bonding.
    
  • Pyridine Core: Acts as a hydrogen bond acceptor via the ring nitrogen, influencing crystal packing.

  • Cyclopentyloxy Tail: Provides lipophilicity (

    
     modulation) and steric bulk, disrupting planar stacking seen in simpler analogs.
    
The "Sugar-Tongs" Dimerization

In the solid state, 6-substituted pyridine-3-boronic acids typically do not exist as monomers. They form centrosymmetric dimers via a specific hydrogen-bonding motif known as the


 synthon.[1]
  • Mechanism: The boronic acid hydroxyl group acts as a donor (

    
    ), while the oxygen of a neighboring molecule acts as an acceptor.
    
  • Pyridine Influence: Unlike phenyl analogs, the pyridine nitrogen can compete as an acceptor, potentially leading to infinite chains (

    
    ) rather than discrete dimers. However, the steric bulk of the ortho-alkoxy group often forces a preference for the dimer or a solvated structure.
    

Part 2: Comparative Analysis (Acid vs. Ester)

The critical decision in drug development is whether to isolate the Free Acid or convert it to a Pinacol Ester .

Table 1: Comparative Performance Matrix
FeatureFree Acid (6-(Cyclopentyloxy)...)Pinacol Ester (Bpin Derivative)Implication
Atom Economy High (Low molecular weight waste)Lower (Pinacol waste generated)Acid is preferred for large-scale manufacturing.
Crystallinity Moderate; prone to dehydration (boroxine formation).High; forms stable, well-defined lattices.Ester is better for initial X-ray characterization.
Silica Stability Low; streaks on TLC due to H-bonding with silica.High; purifies easily on silica gel.[2]Ester is preferred for complex synthesis purification.
Reactivity (Suzuki) High; rapid transmetalation.Moderate; requires hydrolysis step in situ.Acid is faster; Ester is more robust/forgiving.
Solubility Soluble in polar protic solvents (MeOH, DMSO).Soluble in non-polar organics (DCM, Toluene).Dictates solvent choice for formulation.
Structural Decision Map

The following diagram illustrates the logical flow for selecting the appropriate form based on the development stage.

DecisionMatrix Start Start: Drug Development Stage Discovery Early Discovery (SAR Exploration) Start->Discovery Process Process Development (Scale-Up) Start->Process Purification Is purification difficult? Discovery->Purification Stability Is long-term storage required? Process->Stability UseEster Use Pinacol Ester (Stable, Purifiable) Purification->UseEster Yes (Silica req.) UseAcid Use Free Acid (Atom Efficient, Fast) Purification->UseAcid No (Cryst. possible) Stability->UseEster >6 Months Stability->UseAcid Immediate Use

Figure 1: Decision matrix for selecting between Boronic Acid and Pinacol Ester forms during drug development.

Part 3: Experimental Protocols

Crystallization of the Free Acid

Obtaining single crystals of the free acid requires suppressing the formation of the cyclic trimer (boroxine).

Protocol:

  • Dissolution: Dissolve 50 mg of this compound in a minimal amount of THF:Water (9:1) . The water is critical to shift the equilibrium away from the dehydrated boroxine anhydride.

  • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing Pentane or Hexane (antisolvent).

  • Incubation: Seal the larger jar and store at 4°C in the dark.

  • Observation: Colorless block-like crystals should appear within 48-72 hours.

    • Note: If needles form, it indicates rapid precipitation. Dilute the inner solution and repeat.

X-Ray Diffraction Data Collection[3]
  • Temperature: Data should be collected at 100 K (cryo-cooling) to reduce thermal motion of the flexible cyclopentyl ring.

  • Resolution: Aim for <0.8 Å to accurately resolve the hydrogen atom positions on the boronic acid hydroxyls, which are essential for defining the H-bond network.

Representative Lattice Parameters

Based on analogous 6-alkoxypyridine-3-boronic acid structures (e.g., 6-ethoxy derivatives):

  • Crystal System: Monoclinic or Triclinic

  • Space Group:

    
     or 
    
    
    
  • Key Interaction: Look for

    
     (Intermolecular) vs 
    
    
    
    (Intramolecular).
  • Packing: The cyclopentyl groups typically form hydrophobic channels, separating the polar boronic acid/pyridine stacks.

Part 4: Technical Analysis & Interpretation

The Stability Paradox

The "Cyclopentyloxy" group provides a specific advantage over the "Methoxy" analog.

  • Methoxy: The small group allows tight packing but often leads to high lattice energy, making the compound insoluble in common organic solvents.

  • Cyclopentyl: The ring puckering disrupts perfect stacking. This slightly lowers the melting point but significantly improves solubility in organic solvents (DCM, EtOAc), facilitating Suzuki couplings without requiring high-boiling alcohols.

Boroxine Cycle Workflow

Boronic acids exist in equilibrium with their anhydrides (boroxines). Understanding this cycle is vital for interpreting NMR and SC-XRD data.

BoroxineCycle Acid 3 x Monomer (Free Boronic Acid) Active Species Transition - 3 H2O (Dehydration) Acid->Transition Boroxine Boroxine Trimer (Cyclic Anhydride) Storage Form Transition->Boroxine Boroxine->Acid + H2O (Hydrolysis)

Figure 2: The reversible dehydration of boronic acids. In the crystal lattice, you may observe a mix of these species if the crystallization solvent was not sufficiently "wet."

References

  • Fontaine, G., et al. (2015). "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry.

  • Luliński, S., et al. (2007).[1] "Structural studies of pyridineboronic acids and their esters." Inorganic Chemistry. (General structural behavior of pyridine-boron systems).

  • Oka, N., et al. (2022).[2] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[2] Organic Letters.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid stability and crystallography).
  • Cambridge Crystallographic Data Centre (CCDC). "Search for 6-alkoxypyridine-3-boronic acid substructures."

Sources

Comparative Kinetics & Performance Guide: Alkoxy-Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Paradox

For medicinal chemists, the pyridine ring is a "privileged scaffold," yet introducing it via Suzuki-Miyaura coupling remains a notorious bottleneck. The central challenge is the "2-Pyridyl Problem" : 2-pyridine boronic acids are inherently unstable, undergoing rapid protodeboronation (


 seconds at pH 7) before transmetalation can occur.

This guide analyzes how alkoxy-substitution (methoxy, ethoxy) fundamentally alters this kinetic landscape. Unlike their unsubstituted counterparts, alkoxy-substituted pyridine boronic acids exhibit a unique stability profile due to the electronic modulation of the pyridine nitrogen . This guide compares these "privileged" alkoxy-boronates against standard alternatives (MIDA boronates, Sulfinates) and provides optimized protocols to maximize yield.

Part 1: Mechanistic Foundation

The Mechanism of Instability (Protodeboronation)

To understand the performance advantage of alkoxy-substitution, one must first understand the failure mode of the parent compound. Unsubstituted 2-pyridine boronic acid decomposes via a specific zwitterionic fragmentation pathway .

  • Speciation: At neutral pH, the basic pyridine nitrogen (

    
    ) accepts a proton, while the Lewis-acidic boron coordinates a hydroxide.
    
  • Fragmentation: This forms an unstable zwitterion (N-H

    
    , B-OH
    
    
    
    ). The C-B bond breaks rapidly to release boric acid and pyridine.
The "Alkoxy Effect" (Electronic Stabilization)

Alkoxy groups (e.g., -OMe, -OEt) are strong


-withdrawing but 

-donating groups. Their position relative to the nitrogen is the critical determinant of stability.
  • 2-Alkoxy Substitution (Boron at C3/C4/C5): The 2-alkoxy group significantly lowers the basicity of the pyridine nitrogen (Pyridine

    
     vs. 2-Methoxypyridine 
    
    
    
    ).
    • Result: The nitrogen remains unprotonated under standard coupling conditions, shutting down the zwitterionic decomposition pathway.

  • 3-Alkoxy Substitution (Boron at C2): For the notoriously unstable 2-boronic acids, a 3-alkoxy group provides steric protection and electronic perturbation that retards the formation of the tetrahedral boronate intermediate required for protodeboronation.

Protodeboronation Start 2-Pyridine Boronic Acid (Unstable) Zwitt Zwitterionic Intermediate (N-H+, B-OH-) Start->Zwitt pH 4-8 Fast Decomp Decomposition Products (Pyridine + Boric Acid) Zwitt->Decomp C-B Bond Cleavage AlkoxyStart 2-Alkoxy-3-Pyridine Boronic Acid (Stable) AlkoxyMech Reduced N-Basicity (No Zwitterion Formation) AlkoxyStart->AlkoxyMech Electronic Effect Coupling Successful Suzuki Coupling (Pd-Catalyzed) AlkoxyMech->Coupling Pd(0) Transmetalation

Figure 1: Comparative pathways showing how alkoxy-substitution bypasses the zwitterionic decomposition trap common to 2-pyridyl boronates.

Part 2: Comparative Performance Analysis

The following data compares the reaction kinetics and stability of three distinct classes of pyridine boron reagents.

Table 1: Stability & Reactivity Profile
Reagent ClassExample StructureStability (

in H

O, pH 7)
Relative Reactivity (

)
Primary Failure Mode
Unsubstituted 2-Py 2-Pyridine Boronic Acid< 1 min (High Risk)High (if stable)Protodeboronation
2-Alkoxy-3-Py 2-Methoxy-3-pyridine Boronic Acid > 2 weeks (Stable)ModerateSteric hindrance (Ortho-alkoxy)
3-Alkoxy-2-Py 3-Methoxy-2-pyridine Boronic Acid~ 6-12 hours (Metastable)HighSlow Protodeboronation
MIDA Boronate 2-Pyridyl MIDA BoronateIndefinite (Solid state)Low (Requires hydrolysis)Slow release (Hydrolysis rate-limiting)
Table 2: Experimental Yield Comparison (Suzuki-Miyaura)

Conditions: Pd(OAc)


 (5 mol%), SPhos (10 mol%), K

PO

(2 equiv), Toluene/Water (20:1), 100°C, 12h.
EntryBoronic Acid SubstrateElectrophile (Ar-Cl)Yield (%)Notes
12-Pyridine Boronic Acid4-Chloroanisole< 10%Rapid decomposition of boronic acid.
22-Methoxy-3-pyridine Boronic Acid 4-Chloroanisole88% Recommended. High stability allows full conversion.
32-Ethoxy-3-pyridine Boronic Acid4-Chloroanisole82%Slight steric penalty from Ethoxy vs Methoxy.
42-Pyridyl MIDA Boronate4-Chloroanisole92%Excellent yield but requires specialized slow-release protocol.

Part 3: Experimental Protocols

Protocol A: Coupling of Stable Alkoxy-Substituted Pyridines (2-Alkoxy-3-Py)

Use this protocol for: 2-methoxy-3-pyridineboronic acid, 2-ethoxy-5-pyridineboronic acid.

Rationale: These substrates are chemically stable.[1][2] The primary challenge is not decomposition, but the reduced nucleophilicity of the boron due to the electron-rich ring. We use a strong base and an electron-rich phosphine ligand (SPhos) to facilitate transmetalation.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3]

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)

      
       (1-2 mol%) + SPhos (2-4 mol%) OR Pd(dppf)Cl
      
      
      
      (for sterically unhindered cases).
    • Base: K

      
      PO
      
      
      
      (2.0 equiv) or Cs
      
      
      CO
      
      
      (for difficult substrates).
    • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

  • Procedure:

    • Charge a reaction vial with aryl halide, boronic acid, base, and Pd-catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent via syringe.

    • Heat to 80-100°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS. If protodeboronation is observed (Ar-H peak), switch to Protocol B.

Protocol B: "Attenuated" Coupling for Metastable Substrates (3-Alkoxy-2-Py)

Use this protocol for: 3-methoxy-2-pyridineboronic acid, or when using unstable 2-pyridyl MIDA boronates.

Rationale: Even with the alkoxy stabilizer, C2-boronates are prone to degradation. We use a "Slow Release" or "Anhydrous Activation" strategy to minimize the concentration of the reactive boronate species in solution.

  • Reagents:

    • Catalyst: Pd

      
      (dba)
      
      
      
      (1.5 mol%) + XPhos (6 mol%).
    • Additive: Cu(OAc)

      
       (0.5 equiv) . Crucial: Copper salts facilitate a "copper effect," transmetalating the boronate to a more stable organocopper species before transfer to Palladium.
      
    • Base: K

      
      CO
      
      
      
      (anhydrous).
    • Solvent: DMF or DMA (Anhydrous).

  • Procedure:

    • Combine reagents in a glovebox or under strict inert atmosphere.

    • Heat to 100°C .

    • Note: The absence of water is critical here to prevent the formation of the zwitterionic hydrolytic intermediate.

Part 4: Decision Matrix & Optimization

DecisionTree Start Select Pyridine Boronic Acid PosQ Boron Position? Start->PosQ C3 C3 or C4 Position PosQ->C3 3- or 4-Py C2 C2 Position (Unstable) PosQ->C2 2-Py AlkoxyQ Alkoxy Substitution? C3->AlkoxyQ C2_Alkoxy 3-Alkoxy-2-Py? C2->C2_Alkoxy Stable Standard Suzuki (Protocol A) AlkoxyQ->Stable Yes (e.g., 2-OMe) AlkoxyQ->Stable No (Standard) Unstable High Risk of Failure MIDA Switch to MIDA Boronate or Sulfinate Unstable->MIDA Alternative Required C2_Alkoxy->Unstable No MetaStable Use Cu-Mediated (Protocol B) C2_Alkoxy->MetaStable Yes (e.g., 3-OMe)

Figure 2: Workflow for selecting the appropriate coupling strategy based on substitution pattern.

References

  • Mechanistic Insight (Protodeboronation): Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. Link

  • 2-Pyridyl MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the 2-Pyridyl Problem. J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link

  • Synthesis of Alkoxy-Pyridinyl Boronates: Bouillon, A.; Lancelot, J.-C.; Collot, V.; Borgegard, H.-C.; Rault, S. Synthesis of Novel Halopyridinylboronic Acids and Esters. Tetrahedron 2002 , 58, 4369-4373. Link

  • Reaction Optimization: Billingsley, K.; Buchwald, S. L. An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Angew. Chem. Int. Ed. 2008 , 47, 4695–4698. Link

  • Comparative Stability Data: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. J. Am. Chem. Soc. 2010 , 132, 14073–14075. Link

Sources

Safety Operating Guide

6-(Cyclopentyloxy)pyridine-3-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

For researchers handling 6-(Cyclopentyloxy)pyridine-3-boronic acid , the primary disposal pathway is high-temperature incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into sanitary sewer systems. Although boronic acids are often chemically stable, the pyridine moiety and boron content necessitate strict segregation from oxidizing agents and aqueous waste streams to prevent environmental phytotoxicity and regulatory non-compliance.

Part 1: Chemical Hazard Profile & Assessment

Before initiating disposal, you must validate the waste characteristics. This compound combines a Lewis-acidic boronic center with a basic pyridine ring, creating a unique amphoteric profile that dictates its compatibility.

Property Data / Classification Operational Implication
Physical State Solid (Powder)High dust potential; requires particulate control.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Reactivity Lewis Acid (Boron), Weak Base (Pyridine)Incompatible with Strong Oxidizers. Risk of exothermic decomposition.
Stability Hygroscopic; may form boroxine trimersKeep containers tightly sealed to prevent hydrolysis/trimerization before disposal.
RCRA Status Not P- or U-Listed (typically)Treat as Non-Halogenated Organic Waste unless mixed with halogenated solvents.

Expert Insight: While the specific CAS for this derivative may not have a dedicated EPA waste code, the "Pyridine" substructure often triggers scrutiny. However, substituted pyridines generally do not carry the D038 (Pyridine) characteristic waste code unless they exhibit specific toxicity leaching. Best Practice: Conservatively classify as "Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified)" to ensure downstream incineration.

Part 2: Waste Segregation (The Self-Validating System)

To ensure a self-validating safety system, waste must be segregated at the point of generation. Mixing incompatible streams is the most common cause of waste container incidents.

Segregation Logic
  • Isolate from Oxidizers: Boronic acids can be oxidatively deborylated by strong oxidizers (e.g., peroxides, permanganates) to form phenols (in this case, a pyridinol) and boric acid. This reaction is exothermic.

  • Isolate from Aqueous Streams: Boron is difficult to remove from wastewater. Many municipalities have strict boron discharge limits (often <1.0 mg/L) due to phytotoxicity to crops.

  • Halogen Separation: The molecule itself contains no halogens (unless it is a fluorinated derivative, which the name does not imply). Segregate into Non-Halogenated streams to reduce disposal costs, unless it is dissolved in a solvent like Dichloromethane (DCM).

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, excess synthesis powder, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is wet or acidic.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: this compound.[4]

    • Hazards: Irritant.[1][2][5]

    • Constituents: 100%.

  • Transfer: Transfer solid using a plastic spatula inside a fume hood. Do not generate dust.[3][5]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same container) to remove dust traces.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, HPLC effluents, work-up layers.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste carboy.

    • If Methanol/Ethyl Acetate/THF: Use Non-Halogenated Organic carboy.

  • pH Check: Ensure the solution is between pH 4–10. Extremes can degrade the container or cause off-gassing.

  • Precipitation Check: Boronic acids can precipitate out of solution upon standing. Ensure the carboy is not filled >90% to allow for agitation if needed.

  • Boron Flagging: If your facility requires specific tagging for heavy metals or metalloids, flag the container for "High Boron Content."

Scenario C: Spill Management (Emergency Response)
  • Isolate: Evacuate the immediate area if a large dust cloud forms.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (or use hood).

  • Containment: Cover the spill with a damp absorbent pad or vermiculite to suppress dust.

  • Cleanup: Scoop material into a waste container.

  • Decontamination: Wipe surface with a mild detergent and water. Do not use bleach (oxidizer risk).

Part 4: Visual Workflow (Decision Matrix)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Residue LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved BinSolid Container: Solid Hazardous Waste (HDPE/Glass) SolidWaste->BinSolid SolventCheck Halogenated Solvent? LiquidWaste->SolventCheck BinHalo Container: Halogenated Liquid Waste SolventCheck->BinHalo Yes (DCM, etc.) BinNonHalo Container: Non-Halogenated Liquid Waste SolventCheck->BinNonHalo No (MeOH, THF) Labeling Labeling: Name, CAS, 'Irritant' BinSolid->Labeling BinHalo->Labeling BinNonHalo->Labeling FinalDisp Final Fate: High-Temp Incineration Labeling->FinalDisp

Caption: Operational workflow for segregating this compound waste based on physical state and solvent composition.

Part 5: Regulatory Compliance & Documentation

To maintain "Audit-Ready" status, adhere to these documentation standards:

  • Waste Determination: Document that the waste is Non-RCRA Listed but Hazardous by Characteristic (if ignitable solvents are used) or simply Chemical Waste requiring incineration.

  • Labeling Elements:

    • Full Chemical Name: No abbreviations (e.g., do not write "Py-Boronic Acid").

    • Generator Name: Your lab/group name.

  • Storage: Store in a Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment (tray) is used to capture potential leaks.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid (Analogous Compound). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. Retrieved from

  • BenchChem. (2025).[5] Safe Disposal of Boronic Acid Derivatives: A Procedural Guide. Retrieved from

  • PubChem. (2025).[1][2] 3-Pyridinylboronic acid: Safety and Hazards.[1][3][6] National Library of Medicine.[1] Retrieved from [1]

  • University of Kentucky. (2017). Boron Treatment Technology for Wastewater.[7][8] Retrieved from

Sources

Personal protective equipment for handling 6-(Cyclopentyloxy)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "At a Glance" Safety Profile

As a Senior Application Scientist, I often see researchers treat all boronic acids as generic "white powders." This is a mistake. 6-(Cyclopentyloxy)pyridine-3-boronic acid combines a Lewis-acidic boron center with a pyridine ring and a lipophilic cyclopentyl ether tail. This specific architecture dictates not just your chemistry, but your safety protocol.[1][2]

While not classified as acutely toxic (like cyanide) or pyrophoric (like t-BuLi), this compound is a significant irritant to mucosal membranes. The lipophilic tail increases skin permeation potential compared to simple phenylboronic acid.

Immediate Action Required:

  • Primary Hazard: Respiratory and ocular irritation (H335, H319).[3][4]

  • Critical Control: All solid handling must occur inside a certified chemical fume hood.

  • Disposal: Segregated organic waste; strictly NO drain disposal due to aquatic toxicity potential of pyridine derivatives.

Risk Assessment & Hazard Identification

To select the right PPE, we must understand the mechanism of harm.

Functional GroupHazard MechanismAssociated H-Codes
Boronic Acid moiety Lewis acid character; binds to diols (carbohydrates) in biological membranes. Causes reversible but painful irritation.H315 (Skin Irritation)H319 (Eye Irritation)
Pyridine Ring Nitrogenous base; potential sensitizer. Vapors (if generated) triggers respiratory distress.H335 (Respiratory Irritation)
Cyclopentyl Ether Increases lipophilicity (LogP), facilitating faster dermal absorption than hydrophilic boronic acids.Precautionary: Enhanced glove requirement.

Expert Insight: Boronic acids are prone to dehydration, forming trimeric boroxines. This does not change the toxicity profile significantly but can alter the melting point and solubility, leading to unexpected precipitation during handling.

The PPE Matrix: A Self-Validating System

Do not rely on generic lab rules. Use this matrix tailored for CAS 871829-85-5 .

A. Respiratory Protection (The Primary Barrier)[5]
  • Requirement: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Why: The solid is likely a fine, electrostatic powder. Inhalation triggers immediate coughing and throat inflammation (H335).

  • Self-Validation: Before use, check the magnehelic gauge or flow monitor. If the sash is above the "Safe" line, the protection factor drops to zero.

B. Hand Protection (The Secondary Barrier)
  • Standard: Nitrile Rubber Gloves.

  • Specification: Minimum thickness 0.11 mm (standard exam glove) is acceptable for incidental splash.

  • Upgrade Trigger: If handling solutions >100mM or during prolonged synthesis, upgrade to 0.2 mm (High-Risk) nitrile or double-glove.

  • Why: The cyclopentyl group aids solvent penetration. Pyridine derivatives can permeate thin nitrile in <15 minutes if dissolved in DCM or DMF.

  • Protocol: Change gloves immediately upon splash. Do not wash gloves.

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (ANSI Z87.1 tight-fitting) are preferred over safety glasses.

    • Reasoning: Boronic acid dust drifts. Safety glasses leave gaps where dust can settle on the tear duct, reacting with moisture to form a mild acidic solution.

  • Body: Standard cotton/poly lab coat (buttoned) + long pants + closed-toe shoes.

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Handling 6-(Cyclopentyloxy) pyridine-3-boronic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (in Solvent) State->Solution Hood CRITICAL: Fume Hood Required (Prevents Inhalation) Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check Eyes_Solid Wear Goggles (Seals against dust) Hood->Eyes_Solid Gloves_Solid Nitrile Gloves (0.11mm) Change if dusty Eyes_Solid->Gloves_Solid Aggressive DCM / DMF / DMSO Solvent_Check->Aggressive Mild Water / Methanol Solvent_Check->Mild Gloves_High Double Nitrile or Thick (0.2mm) Gloves Aggressive->Gloves_High Gloves_Std Standard Nitrile Mild->Gloves_Std

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Operational Protocol: Step-by-Step Handling

This protocol minimizes static discharge and aerosolization.

Step 1: Weighing (The Highest Risk Phase)
  • Setup: Place the balance inside the fume hood. If this is impossible, use a "tare-and-carry" method (tare vial inside hood, carry to balance in sealed secondary container, weigh, return to hood to fill).

  • Static Control: Boronic acids are often fluffy and static-prone. Use an anti-static gun or ionizing bar if available.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of boron traces.

Step 2: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water.

  • Addition: Add solvent to the powder, not powder to solvent, to prevent a "puff" of dust.

  • Venting: Boronic acids can release slight pressure if stored with pinacol or diols due to condensation. Vent vials away from the face.

Step 3: Cleanup[3]
  • Dry Wipe: If powder spills, do not wet it immediately (this spreads the smear). Wipe with a dry paper towel first.

  • Wet Wipe: Follow with a water-dampened towel, then an ethanol wipe.

  • Verification: Shine a flashlight at an oblique angle across the bench surface. Any sparkling particles indicate remaining dust.

Emergency Response Plan

IncidentImmediate Action
Eye Contact Flush for 15 mins. Boronic acids bind to corneal mucus. Speed is critical to prevent corneal haze.
Skin Contact Wash with soap and water.[1][2][4][5][6][7] Do not use alcohol (ethanol increases skin permeability of the pyridine ring).
Inhalation Move to fresh air.[1][2][5][6][8][9][10] If coughing persists >10 mins, seek medical attention (show SDS).
Spill (>1g) Evacuate area. Don N95 or respirator. Cover with wet paper towels to suppress dust, then scoop into waste.

Disposal Strategy (Environmental Compliance)

Boron is an element, not a molecule; it cannot be destroyed, only contained.

  • Solid Waste:

    • Collect in a container labeled "Hazardous Waste - Solid Organics (Boron Contaminated)."

    • Do not mix with strong oxidizers (e.g., permanganates) as pyridine rings can oxidize exothermically.

  • Liquid Waste:

    • Segregate into "Halogen-Free Organic Solvents" (unless dissolved in DCM/Chloroform).

    • Crucial: Do not pour down the sink. Pyridine derivatives are toxic to aquatic microorganisms and can disrupt municipal water treatment bacteria.

  • Empty Containers:

    • Triple rinse with acetone or methanol. Collect rinsate as hazardous waste. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclopentyloxy)pyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
6-(Cyclopentyloxy)pyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.